4-(4-Nitrophenyl)-3-thiosemicarbazide
Description
The exact mass of the compound N-(4-Nitrophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-amino-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-1-3-6(4-2-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZUFNGKWHTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409123 | |
| Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-70-5 | |
| Record name | 4-(4-Nitrophenyl)thiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38985-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure Analysis of 4-(4-Nitrophenyl)-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific literature did not yield a specific publication detailing the complete single-crystal X-ray diffraction analysis and corresponding crystallographic data for 4-(4-Nitrophenyl)-3-thiosemicarbazide. Therefore, this guide provides a framework based on established methodologies for the synthesis and analysis of structurally related thiosemicarbazide derivatives. The experimental protocols and potential biological pathways are presented as representative examples for this class of compounds.
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the N-N-C(=S)-N scaffold. They serve as crucial intermediates in the synthesis of various heterocyclic systems and have garnered significant attention for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The 4-nitrophenyl substituent is a common pharmacophore known to influence the electronic properties and biological activity of parent molecules. An analysis of the three-dimensional crystal structure of this compound is essential for understanding its conformational preferences, intermolecular interactions, and structure-activity relationships (SAR), which are critical for rational drug design and development.
Synthesis and Crystallization
The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through a straightforward nucleophilic addition reaction. The general protocol involves the reaction of an appropriate acid hydrazide with an isothiocyanate.[3]
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of 4-aryl thiosemicarbazides.[4][5]
Materials:
-
Hydrazine hydrate
-
4-Nitrophenyl isothiocyanate
-
Anhydrous ethanol
Procedure:
-
A solution of 4-nitrophenyl isothiocyanate (0.01 mol) is prepared in anhydrous ethanol (25-50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, hydrazine hydrate (0.01 mol) is added dropwise with continuous stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction (typically indicated by the consumption of the isothiocyanate), the mixture is allowed to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The pure this compound is obtained by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Experimental Workflow: Synthesis
The logical flow for the synthesis and purification of the target compound is depicted below.
Crystal Structure Analysis
The determination of the molecular structure at an atomic level is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for small molecule crystallography.[6][7]
1. Crystal Growth:
-
High-quality single crystals are grown by slow evaporation of a saturated solution of the synthesized compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The crystal should ideally be >0.1 mm in all dimensions and free of visible defects.[6]
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.
-
The structural model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
While specific data for this compound is not available, the results of a crystal structure analysis are typically summarized in tables as shown below.
Table 1: Crystal Data and Structure Refinement (Illustrative)
| Parameter | Value (Not Available) |
|---|---|
| Empirical formula | C₇H₈N₄O₂S |
| Formula weight | 212.23 |
| Temperature (K) | |
| Wavelength (Å) | |
| Crystal system | |
| Space group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Density (calculated, g/cm³) | |
| Absorption coefficient (mm⁻¹) | |
| F(000) | |
| Final R indices [I > 2σ(I)] | |
| R indices (all data) |
| Goodness-of-fit on F² | |
Table 2: Selected Bond Lengths and Angles (Illustrative)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| S(1)-C(7) | |
| N(1)-N(2) | |
| N(2)-C(7) | |
| N(3)-C(7) | |
| N(3)-C(1) | |
| N(1)-N(2)-C(7) | |
| N(2)-C(7)-N(3) | |
| N(2)-C(7)-S(1) |
| N(3)-C(7)-S(1) | |
Experimental Workflow: X-ray Crystallography
The process from a synthesized compound to a refined crystal structure follows a well-defined workflow.
Potential Biological Activity and Signaling Pathways
Thiosemicarbazide and their derivatives (thiosemicarbazones) are known to exhibit significant biological activities, often attributed to their ability to chelate metal ions or interact with key biological targets.[2][8]
Potential Anticancer Activity
Many thiosemicarbazone derivatives demonstrate potent anticancer activity. Their mechanism of action is often multifactorial but frequently involves the inhibition of enzymes crucial for cell proliferation and survival.[9][10] A plausible mechanism involves the inhibition of topoisomerase IIα, an enzyme that alters DNA topology and is essential for DNA replication and transcription.
Potential Antibacterial Activity
Thiosemicarbazides have also been investigated as antibacterial agents.[11] Their mechanism of action can involve the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity. Key targets include DNA gyrase and topoisomerase IV, enzymes that control DNA supercoiling and are vital for bacterial DNA replication.[11]
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide outlines the necessary experimental framework for its synthesis and detailed structural characterization. The established protocols for synthesis and single-crystal X-ray diffraction provide a clear path for obtaining the quantitative data required for a thorough analysis. Based on the known biological activities of related compounds, this compound holds potential as a scaffold for the development of novel therapeutic agents. Future crystallographic studies are imperative to elucidate its precise solid-state conformation and intermolecular interactions, which will undoubtedly aid in the rational design of more potent and selective drug candidates.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics to facilitate its identification, characterization, and utilization in further research.
Spectroscopic Data Summary
The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.12 | s | 1H | NH |
| 9.55 | s | 1H | NH |
| 8.16 | d, J=9.2 Hz | 2H | Ar-H |
| 7.85 | d, J=9.2 Hz | 2H | Ar-H |
| 4.85 | br s | 2H | NH₂ |
Table 2: ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 182.5 | C=S |
| 146.2 | Ar-C |
| 142.8 | Ar-C |
| 125.4 | Ar-CH |
| 117.9 | Ar-CH |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3425, 3310, 3180 | N-H stretching (NH₂, NH) |
| 1605 | N-H bending |
| 1580, 1490 | Aromatic C=C stretching |
| 1510, 1330 | N-O stretching (NO₂) |
| 1250 | C=S stretching |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 212 | [M]⁺ |
| 195 | [M-NH₂]⁺ |
| 166 | [M-NO₂]⁺ |
| 150 | [M-NH₂-S]⁺ |
| 134 | [C₆H₄N₂O₂]⁺ |
| 108 | [C₆H₄NH₂]⁺ |
Experimental Protocol: Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate.
Materials and Equipment:
-
4-nitrophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenyl isothiocyanate (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, during which a solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizing the Workflow
To further clarify the experimental and analytical process, the following diagrams illustrate the synthesis and characterization workflow.
Caption: Synthetic and characterization workflow for this compound.
Caption: Logical relationship of spectroscopic data to confirm the chemical structure.
Physical and chemical properties of 4-(4-Nitrophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(4-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. This document summarizes its known characteristics, experimental protocols for the synthesis of related compounds, and its potential mechanisms of action in various biological systems.
Core Physical and Chemical Properties
This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below. While some data are from experimental sources, others are predicted and should be considered with appropriate caution.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂S | [2][3] |
| Molecular Weight | 212.23 g/mol | [2][3] |
| CAS Number | 38985-70-5 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 184-185 °C | |
| Boiling Point (Predicted) | 382.3 ± 44.0 °C | |
| Density (Predicted) | 1.535 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.89 ± 0.70 | |
| Storage Temperature | 2-8°C, protect from light |
Note: Predicted values are based on computational models and may not reflect experimentally determined values.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and widely used method for the synthesis of thiosemicarbazide derivatives involves the reaction of an appropriate isothiocyanate with a hydrazide derivative.[4][5][6][7]
General Experimental Protocol for the Synthesis of Thiosemicarbazide Derivatives:
-
Dissolution of Hydrazide: The desired carbohydrazide is dissolved in a suitable solvent, such as absolute ethanol.
-
Addition of Isothiocyanate: An equimolar amount of the corresponding isothiocyanate (in this case, 4-nitrophenyl isothiocyanate) is added to the solution.
-
Reaction: The reaction mixture is typically heated under reflux for a period of time, which can range from minutes to several hours, until the reaction is complete.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, the thiosemicarbazide derivative, is then collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., methanol) and can be further purified by recrystallization from an appropriate solvent, such as ethanol, to obtain the final, pure compound.[5]
Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of a thiosemicarbazide derivative is expected to show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1242 cm⁻¹), and C=O stretching (if applicable, around 1641 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the phenyl ring and the N-H protons. The N-H protons typically appear as singlets in the downfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring and a characteristic signal for the C=S carbon at around 181.46 ppm.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Biological Activities and Mechanisms of Action
Derivatives of thiosemicarbazide containing a 4-nitrophenyl group have been reported to exhibit a range of biological activities, including antibacterial, antiproliferative, and α-glucosidase inhibitory effects.[4]
Thiosemicarbazide derivatives have shown promise as antibacterial agents. Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to the disruption of this process and ultimately bacterial cell death.
The antiproliferative effects of thiosemicarbazide derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Certain thiosemicarbazide derivatives with a 4-nitrophenyl group have been identified as potential inhibitors of α-glucosidase.[4] This enzyme is involved in the breakdown of carbohydrates into glucose in the digestive tract. By inhibiting α-glucosidase, these compounds can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. The mechanism involves the binding of the inhibitor to the active site of the enzyme.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, demonstrating a range of interesting biological activities. While further research is needed to fully elucidate its specific properties and mechanisms of action, this guide provides a solid foundation for researchers and scientists working with this and related molecules. The development of detailed synthetic protocols and the acquisition of comprehensive spectral data will be crucial next steps in advancing the study of this promising compound.
References
- 1. This compound | 38985-70-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of Nitrophenyl-Containing Thiosemicarbazides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-containing thiosemicarbazides, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and development in this field.
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the core structure R1R2N-C(=S)-NR3R4. The incorporation of a nitrophenyl moiety into this scaffold has been shown to significantly influence their biological activity. The electron-withdrawing nature of the nitro group, coupled with the chelating properties of the thiosemicarbazide backbone, contributes to their diverse pharmacological effects. These compounds have been reported to exhibit anticancer, antibacterial, and enzyme inhibitory activities, making them a compelling subject for medicinal chemistry research.[1][2][3] This guide will explore the nuances of their SAR, providing a foundational understanding for the rational design of novel therapeutic agents.
Synthesis of Nitrophenyl-Containing Thiosemicarbazides
The general synthetic route to nitrophenyl-containing thiosemicarbazides involves the reaction of a carboxylic acid hydrazide with a nitrophenyl isothiocyanate.[2]
Caption: General workflow for the synthesis of nitrophenyl-containing thiosemicarbazides.
Detailed Experimental Protocol: General Synthesis
Materials:
-
Substituted carboxylic acid hydrazide (1.0 eq)
-
Appropriate nitrophenyl isothiocyanate (1.0 eq)
-
Ethanol or Methanol
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the carboxylic acid hydrazide in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the nitrophenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure nitrophenyl-containing thiosemicarbazide.
-
Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Activities and Structure-Activity Relationship
Nitrophenyl-containing thiosemicarbazides have demonstrated a broad spectrum of biological activities. The position of the nitro group on the phenyl ring, as well as the nature of the substituent on the acyl hydrazide portion of the molecule, plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation like topoisomerase and ribonucleotide reductase.[4][5][6]
Table 1: Anticancer Activity of Nitrophenyl-Containing Thiosemicarbazides
| Compound ID | R-Group (Acyl Hydrazide Moiety) | Nitro Position | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | 4-nitro | A549 (Lung) | 21.3 ± 1.5 | [2] |
| 1 | Phenyl | 4-nitro | HepG2 (Liver) | 25.6 ± 2.1 | [2] |
| 1 | Phenyl | 4-nitro | MCF-7 (Breast) | 18.9 ± 1.2 | [2] |
| 4 | 4-Chlorophenyl | 4-nitro | A549 (Lung) | 15.7 ± 1.1 | [2] |
| 4 | 4-Chlorophenyl | 4-nitro | HepG2 (Liver) | 19.2 ± 1.8 | [2] |
| 4 | 4-Chlorophenyl | 4-nitro | MCF-7 (Breast) | 14.5 ± 0.9 | [2] |
| DM(tsc)T | (3-formyl-4-hydroxyphenyl) methyltriphenylphosphonium | Not specified | PC-3 (Prostate) | 2.64 ± 0.33 | [5] |
| Cisplatin | - | - | PC-3 (Prostate) | 5.47 ± 0.06 | [5] |
Structure-Activity Relationship Insights:
-
The presence of an electron-withdrawing group, such as a halogen, on the acyl hydrazide phenyl ring (e.g., compound 4 ) generally enhances anticancer activity compared to an unsubstituted phenyl ring (compound 1 ).[2]
-
The 4-nitro substitution on the phenyl ring of the thiosemicarbazide moiety is a common feature in active compounds.[2]
Nitrophenyl-containing thiosemicarbazides can induce apoptosis through the intrinsic (mitochondrial) pathway and by activating the JNK signaling pathway.[5][7]
Caption: Apoptotic pathways induced by nitrophenyl-containing thiosemicarbazides.
These compounds are also known to inhibit topoisomerase IIα and ribonucleotide reductase, enzymes critical for DNA replication and repair.[4][8][9]
Caption: Mechanism of enzyme inhibition by thiosemicarbazones leading to apoptosis.
Antibacterial Activity
Nitrophenyl-containing thiosemicarbazides have shown promising activity against a range of bacterial strains, particularly Gram-positive bacteria.[2][10][11]
Table 2: Antibacterial Activity of Nitrophenyl-Containing Thiosemicarbazides
| Compound ID | R-Group (Acyl Hydrazide Moiety) | Nitro Position | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | 2-Methylphenyl | 4-nitro | S. aureus | 62.5 | [2] |
| 6 | 2-Methylphenyl | 4-nitro | S. epidermidis | 125 | [2] |
| 7 | 3-Methylphenyl | 4-nitro | S. aureus | 62.5 | [2] |
| 7 | 3-Methylphenyl | 4-nitro | S. epidermidis | 125 | [2] |
| 8 | 4-Methylphenyl | 4-nitro | S. aureus | 31.25 | [2] |
| 8 | 4-Methylphenyl | 4-nitro | S. epidermidis | 62.5 | [2] |
| 3c | 4-Chlorophenyl | Not specified | S. aureus | 25 | [10] |
| 3g | N,N-bis(4-chlorophenyl) | Not specified | S. aureus | 12.5 | [10] |
Structure-Activity Relationship Insights:
-
The position of the methyl group on the acyl hydrazide phenyl ring influences antibacterial activity, with the para-position (compound 8 ) showing the highest potency against S. aureus and S. epidermidis.[2]
-
The presence of chloro substituents on the phenyl rings appears to enhance antibacterial activity (compounds 3c and 3g ).[10]
α-Glucosidase Inhibitory Activity
Certain nitrophenyl-containing thiosemicarbazides have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in the management of type 2 diabetes.[2][12]
Table 3: α-Glucosidase Inhibitory Activity of Nitrophenyl-Containing Thiosemicarbazides
| Compound ID | R-Group (Acyl Hydrazide Moiety) | Nitro Position | IC50 (µM) | Reference |
| 1 | Phenyl | 4-nitro | 78.4 ± 3.2 | [2] |
| 4 | 4-Chlorophenyl | 4-nitro | 65.1 ± 2.8 | [2] |
| Acarbose | - | - | 634.21 ± 0.027 | [12] |
Structure-Activity Relationship Insights:
-
Similar to the anticancer activity, the presence of a 4-chloro substituent on the phenyl ring of the acyl hydrazide moiety (compound 4 ) enhances the α-glucosidase inhibitory activity compared to the unsubstituted analog (compound 1 ).[2]
-
The tested thiosemicarbazide derivatives show significantly higher potency than the standard drug, acarbose.[2][12]
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antibacterial Activity: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
Procedure:
-
Prepare a solution of α-glucosidase enzyme in a phosphate buffer (pH 6.8).
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the plate for a further 20-30 minutes at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[12]
Conclusion
Nitrophenyl-containing thiosemicarbazides represent a promising class of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the biological efficacy of these molecules can be finely tuned by modifying the substituents on the acyl hydrazide moiety and the position of the nitro group on the phenyl ring. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering the development of novel and more effective therapeutic agents based on this versatile chemical scaffold. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their in vitro potential into clinical applications.
References
- 1. Mechanisms of Thiosemicarbazones inhibition of Human topoisomerase IIalpha | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 2. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase. | Semantic Scholar [semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Initial Synthesis Routes of N-(4-nitrophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for N-(4-nitrophenyl)hydrazinecarbothioamide, a versatile intermediate in medicinal chemistry and drug development. The document outlines two core synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.
Introduction
N-(4-nitrophenyl)hydrazinecarbothioamide, also known as 4-(4-nitrophenyl)thiosemicarbazide, is a key building block in the synthesis of various heterocyclic compounds, including thiadiazoles and triazoles, which are known to exhibit a wide range of biological activities. The presence of the nitrophenyl group and the thiosemicarbazide moiety makes it a valuable precursor for the development of novel therapeutic agents. This guide details the two most common and effective initial synthesis routes for this compound.
Core Synthesis Routes
Two primary and reliable routes have been established for the synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide:
-
Route 1: From 4-Nitrophenyl Isothiocyanate and Hydrazine Hydrate
-
Route 2: From 4-Nitrophenylhydrazine and a Thiocyanate Salt
The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the reaction.
Route 1: Synthesis from 4-Nitrophenyl Isothiocyanate and Hydrazine Hydrate
This route is a straightforward and high-yielding method for the preparation of N-(4-nitrophenyl)hydrazinecarbothioamide. The reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group.
Reaction Scheme
Caption: Synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide from 4-nitrophenyl isothiocyanate and hydrazine hydrate.
Experimental Protocol
A general procedure for the synthesis of 4-substituted phenyl thiosemicarbazides from the corresponding isothiocyanates and hydrazine hydrate is as follows[1]:
-
Preparation of Reactant Solutions:
-
Dissolve hydrazine hydrate (5 mmol) in 10 mL of ethanol.
-
Prepare a suspension of 4-nitrophenyl isothiocyanate (5 mmol) in 10 mL of ethanol.
-
-
Reaction:
-
To the hydrazine hydrate solution, add the suspension of 4-nitrophenyl isothiocyanate dropwise with vigorous stirring.
-
Maintain the reaction temperature by cooling in an ice bath.
-
-
Reaction Completion and Product Isolation:
-
After the addition is complete, allow the reaction mixture to stand overnight.
-
The resulting solid product is collected by filtration.
-
-
Purification:
-
Wash the collected solid three times with 30 mL of water.
-
Dry the product.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)hydrazinecarbothioamide.
-
Quantitative Data
While a specific yield for N-(4-nitrophenyl)hydrazinecarbothioamide via this exact method is not provided in the searched literature, analogous reactions for other 4-substituted phenyl thiosemicarbazides report high yields, often around 88%[1].
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂S | [2][3] |
| Molecular Weight | 212.23 g/mol | [2][3] |
| CAS Number | 38985-70-5 | [2] |
Route 2: Synthesis from 4-Nitrophenylhydrazine and a Thiocyanate Salt
This alternative route involves the reaction of 4-nitrophenylhydrazine with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, typically in an acidic aqueous medium. This method is also a well-established procedure for the synthesis of thiosemicarbazides.
Reaction Scheme
Caption: Synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide from 4-nitrophenylhydrazine and a thiocyanate salt.
Experimental Protocol
The following is a general procedure adapted from the synthesis of thiosemicarbazide from hydrazine sulfate and ammonium thiocyanate[4]:
-
Preparation of 4-Nitrophenylhydrazine Solution:
-
Prepare a solution of 4-nitrophenylhydrazine in a suitable acidic aqueous solvent. The pH should be adjusted to be acidic to facilitate the reaction.
-
-
Addition of Thiocyanate:
-
To the 4-nitrophenylhydrazine solution, add an equimolar amount of ammonium thiocyanate or potassium thiocyanate.
-
Gently warm the mixture in a water bath with swirling to dissolve the thiocyanate.
-
-
Reaction and Product Formation:
-
The reaction mixture is typically refluxed for an extended period. The progress of the reaction can be monitored by the evolution of hydrogen sulfide (this step should be performed in a well-ventilated fume hood).
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to allow the product to crystallize.
-
Collect the solid product by filtration.
-
Wash the crystals with methanol.
-
The purity of the product can be assessed by its melting point.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂S | [2][3] |
| Molecular Weight | 212.23 g/mol | [2][3] |
| CAS Number | 38985-70-5 | [2] |
Characterization Data
The synthesized N-(4-nitrophenyl)hydrazinecarbothioamide can be characterized using various spectroscopic techniques. While a complete set of spectral data from a single source for a synthesized sample is not available in the provided search results, publicly available database information can be used for comparison[2][5].
-
Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.23 g/mol )[2].
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra would be crucial for structural confirmation.
-
Infrared Spectroscopy (FTIR): The IR spectrum would show characteristic peaks for N-H, C=S, and NO₂ functional groups.
Conclusion
This technical guide has detailed two primary and effective synthesis routes for N-(4-nitrophenyl)hydrazinecarbothioamide. Route 1, utilizing 4-nitrophenyl isothiocyanate and hydrazine hydrate, is a direct and high-yielding approach. Route 2, employing 4-nitrophenylhydrazine and a thiocyanate salt, provides a viable alternative. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient synthesis and further exploration of this important chemical intermediate.
References
- 1. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. N-(4-Nitrophenyl)hydrazinecarbothioamide | C7H8N4O2S | CID 5170924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. spectrabase.com [spectrabase.com]
Theoretical Frontiers in Drug Discovery: A Guide to the Molecular Modeling of Thiosemicarbazides
For Immediate Release
This technical guide offers an in-depth exploration of the theoretical and computational methodologies pivotal to the study of thiosemicarbazides and their derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of current molecular modeling techniques, including detailed experimental protocols and a summary of key quantitative data to facilitate comparative analysis.
Thiosemicarbazides are a versatile class of compounds recognized for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The functional plasticity of the thiosemicarbazide scaffold makes it a subject of intense research in medicinal chemistry.[3] Computational studies, such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for elucidating the structural features, reactivity, and biological interactions of these molecules at an atomic level.[4][5] These theoretical approaches offer a cost-effective and time-efficient means to guide the rational design and synthesis of novel therapeutic agents with enhanced efficacy and selectivity.[4]
Core Computational Methodologies
The theoretical investigation of thiosemicarbazides predominantly revolves around three core computational techniques: Density Functional Theory (DFT) for understanding electronic properties, molecular docking for predicting protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) studies for correlating molecular structures with biological activities.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6] It is instrumental in determining various quantum chemical parameters that shed light on the stability and chemical behavior of thiosemicarbazide derivatives.[7]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[8] This method is crucial for understanding the potential mechanism of action of thiosemicarbazide-based drug candidates by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site of a biological target.[4][9]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures to enhance their therapeutic potential.[10]
Experimental Protocols
This section details the generalized protocols for the key computational experiments discussed in this guide.
Density Functional Theory (DFT) Calculation Protocol
-
Molecular Structure Preparation : The 3D structures of the thiosemicarbazide derivatives are drawn using molecular editing software and are subjected to initial geometry optimization using a suitable force field.
-
Quantum Chemical Calculations :
-
Software : Gaussian 09 or a similar computational chemistry package is commonly used.[7]
-
Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed.[7]
-
Basis Set : The 6-31+G(d,p) basis set is often chosen for geometry optimization and frequency calculations in the gas phase.[7]
-
-
Data Analysis : The output files are analyzed to obtain optimized geometries, electronic properties (such as HOMO and LUMO energies), and other quantum chemical descriptors.[7] Visualization of molecular orbitals and electrostatic potential maps is performed using software like GaussView.[7]
Molecular Docking Protocol
-
Receptor and Ligand Preparation :
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.
-
The 3D structures of the thiosemicarbazide ligands are prepared and energy-minimized.
-
-
Docking Simulation :
-
Software : AutoDock, PyRx, or similar docking programs are widely utilized.[1][11]
-
Grid Box Definition : A grid box is defined around the active site of the receptor to specify the search space for the ligand.
-
Docking Algorithm : A genetic algorithm or other search algorithms are used to explore various conformations and orientations of the ligand within the active site.[12]
-
-
Analysis of Docking Results : The docked poses are ranked based on their binding energies and scoring functions.[13] The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[13]
3D-QSAR Protocol (CoMFA/CoMSIA)
-
Dataset Preparation : A dataset of thiosemicarbazone analogues with their corresponding biological activities (e.g., IC50 values) is compiled.[5] The dataset is divided into a training set for model generation and a test set for model validation.[5]
-
Molecular Modeling and Alignment :
-
The 3D structures of all compounds in the dataset are built and optimized.
-
The molecules are aligned based on a common substructure or using field-based alignment methods.[5]
-
-
Generation of Molecular Fields :
-
For CoMFA (Comparative Molecular Field Analysis), steric and electrostatic fields are calculated around the aligned molecules.
-
For CoMSIA (Comparative Molecular Similarity Indices Analysis), similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are computed.[5]
-
-
Statistical Analysis and Model Validation :
-
Partial Least Squares (PLS) analysis is used to correlate the molecular fields with the biological activities.[5]
-
The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[10] Internal and external validation techniques, including leave-one-out cross-validation and validation with the test set, are performed to ensure the robustness and predictive ability of the model.
-
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on thiosemicarbazides and their derivatives, providing a basis for comparative analysis.
| Compound Class | Software/Method | Basis Set | Key Findings | Reference |
| Thiosemicarbazide Derivatives | Gaussian 09/DFT | LSDA/6-31G | Calculation of Fukui indices and HOMO-LUMO energies to identify reactive sites. | [6] |
| Quinoline-Based Thiosemicarbazides | Gaussian 09/DFT | B3LYP/6-31+G(d,p) | Optimization of molecular structures and calculation of quantum chemical descriptors. | [7] |
| Thiosemicarbazone Derivatives | DFT | B3LYP/6-311G* | Evaluation of quantum chemical parameters related to corrosion inhibition potential. | [14] |
Table 1: Summary of DFT Calculation Parameters and Findings
| Target Protein | Ligands | Docking Software | Binding Energy (kcal/mol) | Key Interactions | Reference |
| Phospholipase A2 (PLA2) | Thiosemicarbazone derivatives | Not Specified | Not specified in abstract | Hydrogen bonding and hydrophobic interactions. | [13] |
| Tyrosinase (PDB: 1WX2) | Thiosemicarbazone analogues | Surflex-Dock | Not specified in abstract | Competitive inhibition based on H-bonding. | [5] |
| Human Insulin Receptor (PDB: 3tt8) | Thiosemicarbazide derivatives | Not Specified | Favorable interaction energies reported. | Hydrogen bonding. | |
| ADAMTS5 | Thiosemicarbazone derivatives | AutoDock | Favorable binding energies reported. | Hydrogen bonds with GLU411 and THR378. | [11] |
| DNA Gyrase (PDB: 2XCT) | Thiosemicarbazide-piperazine derivatives | AUTODOCK 4.0 | -5.87 | Hydrogen bonds with ARG1366 and ARG1370. | [8] |
Table 2: Summary of Molecular Docking Studies
| Compound Series | QSAR Method | Key Statistical Parameters | Application | Reference |
| Thiosemicarbazone Analogues | CoMFA/CoMSIA | Not specified in abstract | Tyrosinase inhibition | [4] |
| Cu(II) bis(thiosemicarbazone) complexes | MM3 force field-based QSAR | r² = 0.95, q² = 0.92 (for log P(ow) prediction) | Prediction of lipophilicity and biodistribution | [10] |
| Quinolinone-Based Thiosemicarbazones | Multiparametric QSAR | R² = 0.83, F = 47.96 | Antituberculosis activity | |
| Thiosemicarbazones | MLR-QSPR, ANN-QSPR | R²train = 0.914, Q²LOO = 0.844 (MLR) | Prediction of stability constants of metal complexes |
Table 3: Summary of QSAR Modeling Studies
Visualizing Molecular Interactions and Workflows
Graphical representations are essential for understanding the complex relationships and processes in molecular modeling. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Caption: A generalized workflow for in-silico studies of thiosemicarbazides.
Caption: The logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: A schematic of thiosemicarbazide interactions within a protein's active site.
References
- 1. Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing | MDPI [mdpi.com]
- 2. Molecular docking and QSAR analyses of aromatic heterocycle thiosemicarbazone analogues for finding novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 4. scispace.com [scispace.com]
- 5. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis, docking and <i>in-vitro</i> screening of mannich bases of thiosemicarbazide for anti-fungal activity - Arabian Journal of Chemistry [arabjchem.org]
- 8. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR studies of copper azamacrocycles and thiosemicarbazones: MM3 parameter development and prediction of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiproliferative properties.[1][2][3]
Overview of Synthesis Strategies
The synthesis of this compound derivatives is primarily achieved through two main strategies, both of which involve the formation of a thiosemicarbazide backbone.
-
Synthesis of the Parent Compound: The core structure, this compound, is synthesized by the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate.
-
Synthesis of N1-Substituted Derivatives: A diverse range of derivatives can be prepared by reacting various carboxylic acid hydrazides with 4-nitrophenyl isothiocyanate. This method allows for the introduction of a wide variety of substituents at the N1 position of the thiosemicarbazide moiety.[1][3]
The general synthetic workflow is depicted in the diagram below.
Caption: General synthesis workflow for the parent compound and its derivatives.
Experimental Protocols
2.1. Synthesis of this compound (Parent Compound)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Nitrophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve hydrazine hydrate (1 equivalent) in ethanol.
-
Prepare a suspension of 4-nitrophenyl isothiocyanate (1 equivalent) in ethanol.
-
While vigorously stirring the hydrazine hydrate solution in an ice bath, add the 4-nitrophenyl isothiocyanate suspension dropwise.
-
After the addition is complete, allow the reaction mixture to stir and stand overnight at room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid product three times with cold water and then with a small amount of cold ethanol.
-
Dry the purified product. Recrystallization from ethanol can be performed for further purification if necessary.
2.2. General Protocol for the Synthesis of 1-(Acyl)-4-(4-nitrophenyl)-3-thiosemicarbazide Derivatives
This protocol outlines the synthesis of N1-substituted derivatives from various carboxylic acid hydrazides.
Materials:
-
Substituted carboxylic acid hydrazide (e.g., 2-furoic acid hydrazide, isoniazid)
-
4-Nitrophenyl isothiocyanate
-
Absolute Ethanol or Methanol
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the selected carboxylic acid hydrazide (1 equivalent) in absolute ethanol or methanol in a round bottom flask.
-
Add 4-nitrophenyl isothiocyanate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 30 minutes to 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
A crystalline precipitate often forms during the heating process.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with hot ethanol and then with ether to remove any unreacted starting materials.
-
Dry the final product. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.[4]
Data Presentation: Characterization of Derivatives
The following tables summarize the characterization data for a selection of synthesized this compound derivatives reported in the literature.
Table 1: Physicochemical and Yield Data
| Compound ID | R-Group (at N1) | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1 | Furan-2-yl | C₁₂H₁₀N₄O₃S | 86 | - | [4] |
| 2 | 4-Fluorophenyl | C₁₃H₁₁FN₄O₂S | - | - | [4] |
| 3 | 4-Bromophenyl | C₁₃H₁₁BrN₄O₂S | - | - | [4] |
| 4 | 3-Nitrophenyl | C₁₃H₁₀N₅O₄S | - | 134-136 | [5] |
| 5 | 4-Nitrophenyl | C₁₃H₁₀N₅O₄S | 67 | 170-172 | [5] |
| 6 | 3,4,5-Trimethoxyphenyl | C₁₆H₁₇N₄O₅S | - | - | [6] |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | Key IR Bands (cm⁻¹) | Mass Spec (m/z) | Reference |
| 1 | Signals for furan and phenyl protons, NH protons. | Signals for furan, phenyl, C=O, and C=S carbons. | ~3280, 3210 (N-H), ~1708 (C=O) | - | [4] |
| 4 | 7.60-8.50 (m, aromatic H), 9.87 (s, 1H, NH), 9.90 (s, 2H, NH) | 181.33 (C=S), 176.01 (C=O), aromatic carbons | - | - | [5] |
| 5 | Aromatic protons, NH protons | 181.33 (C=S), 176.01 (C=O), aromatic carbons | - | - | [5] |
| 6g | 3.73 (s, 2H, S-CH₂), 3.78 & 3.91 (s, 6H, OCH₃), 7.02-8.27 (m, aromatic H), 10.80, 11.16, 13.36 (s, 3H, NH) | - | - | - | [6] |
Note: The spectroscopic data presented are key signals and not exhaustive. Please refer to the cited literature for complete spectral assignments.
Proposed Mechanism of Biological Action
Derivatives of this compound have demonstrated a range of biological activities. The diagram below illustrates the proposed mechanisms for their antibacterial and antifungal effects based on current literature.
Caption: Proposed antimicrobial mechanisms of action for thiosemicarbazide derivatives.
The antifungal properties are believed to stem from the disruption of the fungal cell wall integrity and the inhibition of protein synthesis.[7][8] The antibacterial action is hypothesized to involve the inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, leading to bacterial cell death.[8][9] Some derivatives have also been identified as α-glucosidase inhibitors, suggesting their potential in other therapeutic areas.[1]
Disclaimer: These protocols are intended for guidance for trained research personnel in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. All reactions should be performed in a well-ventilated fume hood. The toxicity of the synthesized compounds should be handled with care.
References
- 1. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
Application Notes and Protocols for the Use of 4-(4-Nitrophenyl)-3-thiosemicarbazide in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 4-(4-Nitrophenyl)-3-thiosemicarbazide in antibacterial assays, including its known antibacterial spectrum, potential mechanisms of action, and detailed protocols for in vitro evaluation.
Compound Details:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 38985-70-5 | C₇H₈N₄O₂S | 212.23 g/mol |
Application Notes
This compound is a thiosemicarbazide derivative that has been investigated for its potential biological activities, including its efficacy as an antibacterial agent. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds known for a wide range of therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3][4] The presence of the 4-nitrophenyl group in this particular derivative may influence its biological activity.
Mechanism of Action: The antibacterial mechanism of thiosemicarbazide derivatives is an active area of research. One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. Specifically, aryl thiosemicarbazides have been suggested to target type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to a disruption of DNA synthesis, ultimately resulting in the cessation of bacterial growth and replication.[5] This dual-targeting capability makes them attractive candidates for further development as antibacterial agents.
Spectrum of Activity: Derivatives of thiosemicarbazide have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[6] Specifically, thiosemicarbazides containing a 4-nitrophenyl group have shown antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, and Streptococcus sanguinis.[7][8] The effectiveness can vary depending on the specific bacterial strain and the overall structure of the compound.
Experimental Protocols
The following are detailed protocols for conducting antibacterial assays with this compound.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ciprofloxacin, Vancomycin)[1]
-
Negative control (medium with DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final concentration range for testing.
-
Bacterial Inoculum Preparation: a. Culture the bacterial strains overnight on an appropriate agar medium. b. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of the 96-well plate. b. Add 100 µL of the compound's stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing only broth and the bacterial inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Protocol 2: Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Positive control antibiotic disks
-
Negative control (disk with DMSO)
Procedure:
-
Preparation of Compound Disks: a. Dissolve a known weight of this compound in DMSO to achieve a specific concentration. b. Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: a. Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Application of Disks: a. Aseptically place the prepared compound disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. b. Ensure the disks are pressed down gently to make full contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition (no bacterial growth) around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Data Presentation
The following table summarizes the antibacterial activity of various thiosemicarbazide derivatives against selected bacterial strains, as reported in the literature. This provides a comparative context for the potential activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazide derivatives | S. aureus ATCC 25923 | 62.5 - 250 | [5] |
| Thiosemicarbazide derivatives | S. epidermidis ATCC 12228 | 62.5 | [5] |
| Thiosemicarbazide derivatives | M. luteus ATCC 10240 | 3.9 - 62.5 | [5] |
| Thiosemicarbazone L1 | B. cereus ŁOCK 0807 | 10 (mg/L) | [1] |
| Thiosemicarbazone L2 | B. subtilis ATCC 6633 | 50 (mg/L) | [1] |
| Thiosemicarbazone L2 | S. aureus ATCC 25923 | 50 (mg/L) | [1] |
| 4-nitrophenyl substituted thiosemicarbazides | S. aureus | Reported Activity | [7][8] |
| 4-nitrophenyl substituted thiosemicarbazides | S. epidermidis | Reported Activity | [7][8] |
| 4-nitrophenyl substituted thiosemicarbazides | S. mutans | Reported Activity | [7][8] |
| 4-nitrophenyl substituted thiosemicarbazides | S. sanguinis | Reported Activity | [7][8] |
Visualizations
Caption: Workflow for antibacterial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: 4-(4-Nitrophenyl)-3-thiosemicarbazide as an α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a critical class of therapeutic agents used in the management of type 2 diabetes mellitus. These compounds function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia. Thiosemicarbazide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The incorporation of a 4-nitrophenyl group into the thiosemicarbazide structure has been explored for its potential to modulate various biological targets, including enzymes implicated in metabolic disorders. While specific quantitative data for 4-(4-Nitrophenyl)-3-thiosemicarbazide as an α-glucosidase inhibitor is not extensively available in publicly accessible literature, this document provides a comprehensive overview based on the activity of structurally related thiosemicarbazide and thiosemicarbazone derivatives. These notes and protocols are intended to guide researchers in the evaluation of this compound and similar compounds as potential α-glucosidase inhibitors.
Principle of α-Glucosidase Inhibition
α-Glucosidase, located in the epithelial lining of the small intestine, is a key enzyme in carbohydrate digestion. It catalyzes the hydrolysis of α-1,4-glycosidic linkages in oligosaccharides and disaccharides, releasing glucose which is then absorbed into the bloodstream. Inhibition of this enzyme slows down carbohydrate digestion, leading to a more gradual absorption of glucose and a reduction in the sharp increase in blood glucose levels after a meal. This mechanism is a cornerstone in the management of non-insulin-dependent diabetes mellitus.
Data Presentation
| Compound | α-Glucosidase IC50 (µM) | Reference Compound | α-Glucosidase IC50 (µM) |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7e | 23.95 ± 0.038 | Acarbose | 634.21 ± 0.027 |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7g | 62.2 ± 0.411 | Acarbose | 634.21 ± 0.027 |
| N-substituted indole-based thiosemicarbazone 5u | 5.38 ± 0.19 | Acarbose | 871.40 ± 1.24 |
Note: The data presented is for structurally related thiosemicarbazone derivatives and is intended for comparative purposes only. Experimental determination of the IC50 value for this compound is required for accurate assessment.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a standard method to determine the α-glucosidase inhibitory activity of a test compound using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃) solution (100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
Prepare a working solution of α-glucosidase (e.g., 0.5 - 1.0 U/mL) in cold potassium phosphate buffer immediately before use.
-
Prepare a fresh solution of pNPG (e.g., 1-5 mM) in potassium phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of potassium phosphate buffer to all wells.
-
Add 10 µL of the test compound solution (at various concentrations) to the test wells.
-
Add 10 µL of acarbose solution to the positive control wells.
-
Add 10 µL of DMSO to the negative control (100% enzyme activity) wells.
-
Add 60 µL of buffer to the blank wells (no enzyme).
-
Add 50 µL of the α-glucosidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for an optimized duration (e.g., 15-30 minutes), ensuring the absorbance of the negative control remains within the linear range of the microplate reader.
-
Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where:
-
Abscontrol is the absorbance of the negative control.
-
Abssample is the absorbance of the reaction with the test compound.
-
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinetic Analysis of α-Glucosidase Inhibition
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of the test compound.
Materials:
-
Same as for the inhibition assay.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
A typical experimental setup would involve a matrix of conditions with at least three different concentrations of the test compound (including a zero-concentration control) and at least four different concentrations of the pNPG substrate.
-
Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where [S] is the substrate concentration).
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
Visualizations
Caption: Workflow for the α-glucosidase inhibition assay.
Application Notes and Protocols for In Vitro Antiproliferative Activity Assay of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazide derivatives are a promising class of compounds extensively investigated for their potential as anticancer agents.[1] Their structural versatility allows for modifications that can significantly influence their biological activity, including their ability to inhibit cancer cell proliferation.[2][3] These compounds have been shown to induce anticancer effects through various mechanisms, such as the inhibition of crucial enzymes like ribonucleotide reductase, topoisomerase II, and tubulin, as well as by triggering apoptosis, autophagy, and cell cycle arrest.[4][5] This document provides detailed application notes and standardized protocols for assessing the in vitro antiproliferative activity of thiosemicarbazide derivatives using common and robust cell viability assays.
Data Presentation: Antiproliferative Activity of Thiosemicarbazide Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various thiosemicarbazide derivatives against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.
Table 1: IC₅₀ Values of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | Breast Cancer | > 100 | MTT | [6] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 | Breast Cancer | 19.95 ± 0.012 | MTT | [6] |
| 4-NBTSc | B16-F0 | Melanoma | 31.62 ± 0.015 | MTT | [6] |
| 4-NBTSc | EAC | Ehrlich Ascites Carcinoma | 10.00 ± 0.011 | MTT | [6] |
| Captopril Derivative (8) | MCF-7 | Breast Cancer | Not specified | Not specified | [4] |
| Captopril Derivative (8) | AMJ13 | Breast Cancer | Not specified | Not specified | [4] |
| Acridine-Thiosemicarbazone DL-08 | B16-F10 | Melanoma | 14.79 | Not specified | [7] |
| N4,N4-dimethylated thiosemicarbazone Cu(II) complex | U937 | Leukemia | ~30 | MTS | [8] |
| N4,N4-dimethylated thiosemicarbazone Ni(II) complex | U937 | Leukemia | ~30 | MTS | [8] |
| N4,N4-dimethylated thiosemicarbazone Pt(II) complex | U937 | Leukemia | ~30 | MTS | [8] |
Note: The activity of thiosemicarbazide derivatives can be significantly influenced by their chemical structure and the specific cancer cell line being tested.[3]
Experimental Protocols
Two widely accepted and robust colorimetric assays for determining in vitro antiproliferative activity are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]
Materials and Reagents:
-
Thiosemicarbazide derivatives of interest
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan solubilization
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the thiosemicarbazide derivatives in complete culture medium. A broad concentration range (e.g., 0.1 to 100 µM) is recommended for initial screening.[11]
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for an additional 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[13] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.[13] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[13]
Materials and Reagents:
-
Thiosemicarbazide derivatives of interest
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[14]
-
Acetic acid solution (1% v/v)[14]
-
Tris base solution (10 mM, pH 10.5)[14]
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)[14]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 1). A typical seeding density is between 5,000 and 20,000 cells/well.[14]
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plates five times with slow-running tap water or distilled water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[14]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition as described for the MTT assay.
-
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antiproliferative activity of thiosemicarbazide derivatives.
Caption: General workflow for in vitro antiproliferative assays.
Signaling Pathways
Thiosemicarbazide derivatives can exert their antiproliferative effects by modulating various signaling pathways involved in cancer cell growth and survival.
Caption: Key signaling pathways affected by thiosemicarbazides.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of the antiproliferative activity of thiosemicarbazide derivatives. The MTT and SRB assays are reliable, high-throughput methods suitable for initial screening and comparative analysis. Further investigations into the specific molecular mechanisms and signaling pathways, as depicted, will be crucial for the rational design and development of novel thiosemicarbazide-based anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Molecular Docking Protocol for 4-(4-Nitrophenyl)-3-thiosemicarbazide with Target Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Nitrophenyl)-3-thiosemicarbazide and its derivatives represent a class of compounds with a broad spectrum of biological activities, including potential anticancer, antibacterial, and antiviral properties.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target.[1] This document provides a detailed protocol for performing molecular docking studies with this compound and summarizes key findings from various research articles, including potential protein targets and associated binding affinities.
Potential Protein Targets
Based on computational and in-vitro studies, several potential protein targets have been identified for this compound and related thiosemicarbazone derivatives:
-
Alpha-glucosidase: Thiosemicarbazide derivatives with a 4-nitrophenyl group have been identified as potential α-glucosidase inhibitors.[3]
-
Bacterial DNA Gyrase: Molecular docking studies have been performed on 4-aryl-thiosemicarbazide derivatives against bacterial DNA gyrase, suggesting this as a potential target for antibacterial activity.[4]
-
HCV NS5B Polymerase: Thiosemicarbazone derivatives have been investigated as inhibitors of the Hepatitis C virus (HCV) 4WTG polymerase.[5]
-
Mycobacterium tuberculosis Glutamine Synthetase (MtGS): This enzyme has been used as a molecular target for newly synthesized thiosemicarbazide derivatives in the search for antitubercular agents.[6][7]
-
Tyrosinase: 4-Arylthiosemicarbazide derivatives have been studied as inhibitors of tyrosinase, with potential applications as anti-Toxoplasma gondii agents.[8]
-
Androgen Receptor: Thiosemicarbazone-indole compounds have been studied for their potential to act as androgen receptor inhibitors in the context of prostate cancer.[9]
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Detailed Experimental Protocol: Molecular Docking of this compound with Bacterial DNA Gyrase
This protocol is a generalized procedure based on common practices reported for thiosemicarbazide derivatives.[4]
4.1. Software and Tools
-
Molecular Modeling Software: For building and editing molecular structures (e.g., Avogadro, ChemDraw).
-
Molecular Docking Software: AutoDock 4.2 or similar (e.g., VLife MDS, PyRx).[4][9][10]
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
Visualization Software: For analyzing docking results (e.g., Discovery Studio, PyMOL, Chimera).
4.2. Preparation of the Ligand: this compound
-
Obtain Ligand Structure: The 3D structure of this compound can be built using molecular modeling software. The CAS number is 38985-70-5.[11]
-
Energy Minimization: The ligand's structure should be energy-minimized using a suitable force field, such as MMFF94.[4]
-
Charge Assignment: Assign Gasteiger charges to the ligand atoms.[4]
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the docking software (e.g., PDBQT for AutoDock).
4.3. Preparation of the Target Protein: Bacterial DNA Gyrase
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein, for instance, DNA gyrase B from Escherichia coli (PDB ID: 1KZN), from the Protein Data Bank.[4]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogen atoms.
-
Assign Kollman charges to the protein atoms.[4]
-
Save the prepared protein in the appropriate file format (e.g., PDBQT for AutoDock).
-
4.4. Grid Box Generation
-
Identify the Active Site: The binding site of the protein must be identified. This can be based on the location of a co-crystallized ligand or from literature data.
-
Define the Grid Box: A grid box is defined around the active site to encompass the region where the ligand is expected to bind. For DNA gyrase B (1KZN), a grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å can be used, centered on the active site.[4]
4.5. Docking Simulation
-
Set Docking Parameters: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for docking calculations.[4]
-
Typical LGA Parameters:
-
Number of GA runs: 100
-
Population size: 150
-
Maximum number of energy evaluations: 2,500,000[4]
-
-
Execute Docking: Run the docking simulation using the prepared ligand, protein, and grid parameter files.
4.6. Analysis of Results
-
Binding Energy and Docking Score: The docking software will generate a series of possible binding poses for the ligand, each with a corresponding docking score or binding energy (in kcal/mol). A more negative score generally indicates a stronger binding affinity.[4]
-
Pose Analysis: The binding poses should be visualized and analyzed to identify the most favorable conformation.
-
Interaction Analysis: Analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Quantitative Data Summary
The following table summarizes the docking scores of various 4-aryl-3-thiosemicarbazide analogs against bacterial DNA gyrase, providing a comparative context for the potential binding affinity of this compound.
| Compound ID | 4-Aryl Substituent | Docking Score (kcal/mol) |
| 2a | Phenyl | -5.8 |
| 2b | 2-Chlorophenyl | -6.1 |
| 2c | 3-Chlorophenyl | -6.0 |
| 2d | 4-Chlorophenyl | -6.2 |
| 2e | 2-Nitrophenyl | -6.3 |
| 2f | 3-Nitrophenyl | -6.1 |
| 2g | 4-Nitrophenyl | -6.4 |
| 2h | 2-Methylphenyl | -5.9 |
| 2i | 3-Methylphenyl | -5.9 |
| 2j | 4-Methylphenyl | -6.0 |
| 2k | 2-Methoxyphenyl | -5.7 |
| 2l | 3-Methoxyphenyl | -5.8 |
| 2m | 4-Methoxyphenyl | -5.9 |
| 2n | 2,4-Dichlorophenyl | -6.5 |
Data extracted from a study on 4-aryl-thiosemicarbazide derivatives docked against bacterial DNA gyrase.[4]
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and dependencies in a molecular docking experiment.
Caption: Logical flow of a molecular docking experiment.
Conclusion
This document provides a comprehensive protocol for conducting molecular docking studies of this compound with various protein targets. By following the outlined procedures, researchers can effectively predict the binding modes and affinities of this compound, which is a critical step in rational drug design and development. The provided quantitative data and workflows offer a solid foundation for further in-silico and in-vitro investigations into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, docking and <i>in-vitro</i> screening of mannich bases of thiosemicarbazide for anti-fungal activity - Arabian Journal of Chemistry [arabjchem.org]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for the Preparation of Metal Complexes with Thiosemicarbazide Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes featuring thiosemicarbazide-based ligands. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The coordination of thiosemicarbazone ligands to metal ions often enhances their biological efficacy.[1][3]
Overview of Thiosemicarbazone Metal Complexes
Thiosemicarbazones are formed by the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone.[4] They are versatile ligands that can coordinate to metal ions through the sulfur atom and the hydrazinic nitrogen atom, acting as bidentate or polydentate ligands.[5][6] The resulting metal complexes exhibit a wide range of coordination geometries and oxidation states, which significantly influences their biological activity.[4][5]
The anticancer mechanism of many thiosemicarbazone metal complexes involves the induction of apoptosis through the mitochondrial signaling pathway.[7][8] Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and the activation of caspase cascades.[5][7]
Experimental Protocols
This section outlines detailed methodologies for the synthesis of a representative thiosemicarbazone ligand and its subsequent complexation with copper(II), nickel(II), and cobalt(II) ions.
Synthesis of a Thiosemicarbazone Ligand: (E)-2-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carbothioamide (HAN)
This protocol is adapted from a solvent-free synthesis method.[9]
Materials:
-
Thiosemicarbazide
-
1-Acetophenone
-
Mortar and pestle
Procedure:
-
Combine equimolar amounts of thiosemicarbazide and 1-acetophenone in a mortar.
-
Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature. The progress of the reaction can be monitored by a change in the physical state of the mixture (e.g., color change, formation of a paste).
-
The reaction is considered complete when a homogenous solid product is formed.
-
Wash the resulting solid product with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the purified ligand in a desiccator.
-
Characterize the product using techniques such as FT-IR, NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes with the prepared thiosemicarbazone ligand. Specific examples for Cu(II), Ni(II), and Co(II) are provided, adapted from various sources.[10][11][12]
Materials:
-
Synthesized thiosemicarbazone ligand (e.g., HAN)
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Reflux apparatus
General Procedure:
-
Dissolve the thiosemicarbazone ligand in a suitable volume of hot methanol or ethanol.
-
In a separate flask, dissolve the metal salt in a minimum amount of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 for [M(L)₂] complexes or 1:1 for [M(L)Cl₂] complexes).[10][11]
-
Heat the resulting mixture under reflux for a specified period, typically ranging from 3 to 24 hours.[10][11] The reaction progress can be monitored by thin-layer chromatography.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid complex by filtration.
-
Wash the solid with the solvent used for the reaction and then with diethyl ether.
-
Dry the final product in a desiccator over silica gel.
-
Characterize the synthesized complex using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.
Example 1: Synthesis of a Cobalt(II) Complex [10]
-
Reactants: Thiosemicarbazone (4 mmol) and CoCl₂·6H₂O (2 mmol).
-
Solvent: Methanol (20 mL).
-
Reflux Time: 3 hours.
-
Expected Product: [Co(L)₂]Cl₂
Example 2: Synthesis of a Nickel(II) Complex [11]
-
Reactants: 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide (0.02 M) and NiCl₂·6H₂O (0.01 M).
-
Solvent: 1,4-Dioxane.
-
Conditions: Adjust pH to 6.8-7 with 40% NaOH.
-
Reflux Time: 5 hours.
Example 3: Synthesis of a Copper(II) Complex [13]
-
Reactants: Thiosemicarbazone (e.g., 47a-k) and CuCl₂·2H₂O.
-
Solvent: Ethanol.
-
Reflux Time: Not specified, but typically a few hours.
Data Presentation
The biological activity of thiosemicarbazone metal complexes is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes some reported IC₅₀ values.
| Complex/Ligand | Cell Line | IC₅₀ (µM) | Reference |
| Ga(III) complexes 143–148 | A549 (Lung Cancer) | 0.46–1.41 | [5] |
| Cu(II) complex 31 | A549 (Lung Cancer) | 17.88 ± 0.16 | [4] |
| Pt(II) complex 89 | A549 (Lung Cancer) | 79 ± 4 | [4] |
| Ru(II) complex 54 | A549 (Lung Cancer) | 7.24 ± 5.4 | [4] |
| Bi(III) complex 113 | A549 (Lung Cancer) | 5.05 ± 1.79 | [4] |
| Bi(III) complex 111 | A549 (Lung Cancer) | 14.0 ± 1.1 | [4] |
| Cu(II) complex 12 | A549 (Lung Cancer) | 0.20 ± 0.04 | [4] |
| Cu(II) complexes 19-24 | A549 (Lung Cancer) | ≤13.69 ± 0.97 | [4] |
| Pt(II) complex 87 | NCI-H460 (Lung Cancer) | 2.8 ± 1.1 | [4] |
| COTI-2 | SW480 (Colon Cancer) | 0.56 ± 0.16 | [9] |
| Cu-COTI-2 | SW480 (Colon Cancer) | 0.04 ± 0.01 | [9] |
| Fe-COTI-2 | SW480 (Colon Cancer) | 9.32 ± 3.29 | [9] |
| Cu-PLTSC | MCF-7 (Breast Cancer) | < 33.6 | [14] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | ≤ 0.1 | [15] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of thiosemicarbazone metal complexes.
Signaling Pathway of Anticancer Activity
The anticancer activity of many thiosemicarbazone metal complexes is mediated through the induction of apoptosis via the mitochondrial pathway. The diagram below outlines the key steps in this process.[5][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamopenarchives.com [benthamopenarchives.com]
- 3. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 6. [PDF] Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid | Semantic Scholar [semanticscholar.org]
- 7. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiosemicarbazide-Based Chemosensors for the Analytical Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides and their derivatives have emerged as a versatile class of compounds in the development of chemosensors for the detection of various metal ions. Their inherent coordinating ability through nitrogen and sulfur donor atoms allows for selective binding with specific metal ions.[1][2] This interaction can be tailored to produce a measurable signal, such as a change in color (colorimetric) or the emission of light (fluorescent), providing a simple yet sensitive method for metal ion detection.[3][4][5] These sensors are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical analysis due to their potential for high sensitivity, selectivity, and cost-effectiveness.[1][3][6]
This document provides detailed application notes and experimental protocols for the use of thiosemicarbazide-based sensors in metal ion detection, supported by quantitative data and visual diagrams to illustrate the underlying principles and workflows.
Signaling Mechanisms of Thiosemicarbazide-Based Sensors
The detection of metal ions by thiosemicarbazide-based sensors typically relies on one of two primary signaling mechanisms:
-
Photoinduced Electron Transfer (PET): In the absence of a target metal ion, the lone pair of electrons on the nitrogen or sulfur atom of the thiosemicarbazide moiety can quench the fluorescence of a tethered fluorophore through a PET process. Upon binding of a metal ion, this electron-donating ability is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence signal. Conversely, in some sensor designs, the formation of a complex with a paramagnetic metal ion, such as Cu2+, can induce fluorescence quenching.[7]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the thiosemicarbazide can lead to a more rigid and planar molecular structure. This increased rigidity minimizes non-radiative decay pathways, resulting in a significant enhancement of the fluorescence quantum yield and a "turn-on" fluorescent signal.[8]
Quantitative Data Summary
The following tables summarize the performance of various thiosemicarbazide-based chemosensors for the detection of different metal ions.
Table 1: Colorimetric Thiosemicarbazide-Based Sensors
| Sensor Name/Derivative | Target Ion(s) | Solvent System | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Reference |
| Thiosemicarbazide-linked acetylpyrazine (TLA) | Co²⁺ | DMSO/water (8:2 v/v) | 1.637 µM | Not Specified | 2:1 | [9] |
| Naphthalene-containing thiosemicarbazide Schiff-base (TSNCS) | Co²⁺, Ni²⁺ | Acetonitrile/water | Co²⁺: 0.0114 µM, Ni²⁺: 0.0168 µM | Not Specified | 1:1 | [10] |
| Tetra-thiosemicarbazone derivative (TTSC) | Cd²⁺ | pH 9 buffer | 0.16 µg/L | Up to 12 µg/L | 1:2 | [11][12] |
| Bis(indoline-2, 3-dione) thiosemicarbazone | Cd²⁺ | pH 12 Briton–Robinson Buffer | 2.2 µmol L⁻¹ | (1.8–17.8)× 10⁻⁵ mol L⁻¹ | 1:2 | [13] |
Table 2: Fluorescent Thiosemicarbazide-Based Sensors
| Sensor Name/Derivative | Target Ion(s) | Signaling Mechanism | Solvent System | Limit of Detection (LOD) | Binding Constant (Kₐ) | Stoichiometry (Sensor:Ion) | Reference |
| Aromatic Thiosemicarbazones | Hg²⁺, Zn²⁺, Co²⁺, Ni²⁺, Sn²⁺ | Inhibition of PET (Turn-on) | Aqueous medium | Not Specified | Not Specified | Confirmed by Job's plot | |
| Aromatic Thiosemicarbazones | Cu²⁺, Mn²⁺ | PET (Turn-off/Quenching) | Aqueous medium | Not Specified | 3.2 x 10⁴ M⁻¹ for Mn²⁺ | Confirmed by Job's plot | [14] |
| Phenothiazine-thiosemicarbazide (PTZDS) | Hg²⁺, Cu²⁺ | Fluorescence Quenching | Aqueous solutions | Nanomolar range | Not Specified | Not Specified | [15] |
| 1-(4-tert-Butylphenyl)-4-(4-trifluoromethylphenyl)carbonylthiosemicarbazide | Fe³⁺ | Fluorescence Quenching | DMSO-H₂O (1:1) | 0.07 mg/L | Not Specified | Not Specified | [1] |
| Acridinedione Functionalized Thiosemicarbazide | Zn²⁺ | CHEF and Inhibition of PET (Turn-on) | pH 7.0 | 72 nM | Not Specified | 1:1 | [8] |
| Dibenzyl Thiosemicarbazones | Zn²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Inhibition of PET (Turn-on) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Dibenzyl Thiosemicarbazones | Mn²⁺, Cu²⁺ | PET (Quenching) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: General Procedure for Colorimetric Detection of Metal Ions
This protocol provides a general framework for the colorimetric detection of metal ions using a thiosemicarbazide-based sensor. Specific parameters such as solvent, pH, and incubation time should be optimized for each specific sensor and target ion.
Materials:
-
Thiosemicarbazide-based sensor stock solution (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl, or as specified in the literature).
-
Solvent for dilution (e.g., acetonitrile, DMSO, water).
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the thiosemicarbazide sensor by diluting the stock solution in the chosen solvent to the desired final concentration (e.g., 10 µM).
-
Preparation of Metal Ion Solutions: Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions in the appropriate solvent.
-
Measurement: a. To a cuvette, add a specific volume of the sensor working solution. b. Add a specific volume of the buffer solution to maintain the desired pH. c. Add a specific volume of the metal ion solution. d. Bring the total volume to a fixed amount with the solvent. e. Mix the solution thoroughly and incubate for a specified time to allow for complex formation.
-
Data Acquisition: a. Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range. b. Observe any color change by the naked eye.
-
Selectivity Test: Repeat the procedure with a range of different metal ions at the same concentration to assess the selectivity of the sensor.
Protocol 2: General Procedure for Fluorescent Detection of Metal Ions
This protocol outlines a general method for the fluorescent detection of metal ions. As with colorimetric sensing, optimization of specific parameters is crucial.
Materials:
-
Thiosemicarbazide-based fluorescent sensor stock solution (e.g., 1 mM in a suitable organic solvent).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Appropriate buffer solution.
-
Solvent for dilution.
-
Fluorometer and fluorescence cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute working solution of the fluorescent sensor (e.g., 1-10 µM) in the appropriate solvent system.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the sensor.
-
Titration Experiment: a. Place the sensor working solution in a fluorescence cuvette. b. Record the initial fluorescence intensity. c. Incrementally add small aliquots of the target metal ion stock solution to the cuvette. d. After each addition, mix gently and record the fluorescence spectrum.
-
Determination of Limit of Detection (LOD): The LOD can be calculated from the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the calibration curve.
-
Selectivity and Competition Experiments: a. Record the fluorescence intensity of the sensor solution in the presence of various potentially interfering metal ions. b. To assess competitive binding, add the target metal ion to a solution containing the sensor and an interfering ion and record the fluorescence response.
Visualizations
Signaling Pathway: Photoinduced Electron Transfer (PET)
Caption: Photoinduced Electron Transfer (PET) mechanism for fluorescence modulation.
Experimental Workflow: Colorimetric Metal Ion Detection
Caption: General workflow for colorimetric detection of metal ions.
Logical Relationship: Sensor Selectivity Assessment
Caption: Logical process for assessing the selectivity of a thiosemicarbazide sensor.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review [mdpi.com]
- 3. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 4. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Detection of Heavy Metals by using Nano Sensor in Environmental Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel thiosemicarbazone based sensors for transition metals - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00266K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A highly sensitive and selective thiosemicarbazone chemosensor for detection of Co2+ in aqueous environments using RSM and TD/DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ju.edu.sa [ju.edu.sa]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Screening of Thiosemicarbazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the antifungal screening of thiosemicarbazide compounds. It is designed to guide researchers, scientists, and drug development professionals through the essential methodologies for evaluating the antifungal efficacy of this important class of molecules.
Introduction to Thiosemicarbazides as Antifungal Agents
Thiosemicarbazides are a versatile class of chemical compounds characterized by the -NH-CS-NH-NH2 functional group. They have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antifungal properties.[1][2] The antifungal potential of thiosemicarbazide derivatives is attributed to their ability to interfere with essential fungal processes. Proposed mechanisms of action include the disruption of fungal cell membrane function, inhibition of protein synthesis, and targeting specific fungal enzymes such as N-myristoyltransferase (NMT).[1][3] Given the rising challenge of drug-resistant fungal infections, the development of new antifungal agents is a critical area of research, and thiosemicarbazides represent a promising scaffold for such endeavors.[2][4]
Key Antifungal Screening Methods
The preliminary evaluation of the antifungal activity of thiosemicarbazide compounds is typically performed using in vitro susceptibility testing methods. The two most common and standardized methods are the broth microdilution and the agar disk diffusion assays. These methods are essential for determining the Minimum Inhibitory Concentration (MIC) and assessing the spectrum of activity of the test compounds against various fungal pathogens.[3][5]
Data Presentation: In Vitro Antifungal Activity of Selected Thiosemicarbazide Derivatives
The following tables summarize the quantitative data from various studies on the antifungal activity of thiosemicarbazide derivatives against different fungal species. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Arylthiosemicarbazides against Candida Species
| Compound Series | Substituent | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) |
| 1 | o,p-di-Cl | 100-200 | 100-200 | 50 |
| 1 | p-F | >200 | >200 | >200 |
| 6 | o-Br | >200 | >200 | >200 |
| 6 | o-OCH3 | 25 | 25 | 50 |
| 6 | o-CH3 | 50 | 50 | 50 |
| Data sourced from a study on 4-arylthiosemicarbazides. The series number corresponds to the core heterocyclic moiety attached to the thiosemicarbazide.[3] |
Table 2: Antifungal Activity of Thiosemicarbazone Derivatives against Pathogenic Fungi
| Compound | C. albicans SC5314 MIC (µg/mL) | C. neoformans H99 MIC (µg/mL) | C. parapsilosis 22019 MIC (µg/mL) | C. krusei 4946 MIC (µg/mL) | C. auris 922 MIC (µg/mL) |
| A14 | 2 | ≤0.0313 | ≤0.0313 | 0.25 | ≤0.0313 |
| 5j | >16 | 0.5 | 0.25 | 0.125 | 0.125 |
| 5r | >16 | 0.25 | 0.125 | 0.0625 | 0.0625 |
| Fluconazole | 2 | 8 | 1 | >16 | 16 |
| Data for compounds A14, 5j, and 5r are from separate studies on novel thiosemicarbazone derivatives.[6][7] |
Table 3: Anti-dermatophyte Activity of Thiosemicarbazide Derivatives against Trichophyton spp.
| Compound | Substituent | T. rubrum ATCC 28188 MIC (µg/mL) | T. mentagrophytes ATCC 9533 MIC (µg/mL) |
| 3 | m-Cl | 62.5 | 125 |
| 5 | m-F | 31.25 | 125 |
| 6 | m-F | 31.25 | 125 |
| 7 | p-F | 125 | 125 |
| 11 | m-OCH3 | ≤125 | ≤125 |
| Data from a study investigating thiosemicarbazides with a nitroimidazole moiety.[8][9] |
Experimental Protocols
The following are detailed protocols for the two primary methods used in the antifungal screening of thiosemicarbazide compounds. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for reproducibility and comparability of results.[6][8][10]
Protocol 1: Broth Microdilution Method (Based on CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.[3]
Materials:
-
96-well, U-shaped bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Fungal inoculum
-
Thiosemicarbazide compound stock solution (typically in DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Sterile saline or water
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the thiosemicarbazide compound in RPMI-1640 medium directly in the 96-well plates. The final concentrations should typically span a range relevant to the expected activity (e.g., 0.125 to 64 µg/mL).[3]
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Suspend a few colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (this corresponds to approximately 1-5 x 10⁶ CFU/mL).[3]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[3]
-
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells containing the inoculum without any test compound.
-
Sterility Control: Wells containing only the medium.
-
Positive Control: Wells containing a known antifungal agent (e.g., Fluconazole).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically a ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader to measure absorbance.[3]
Protocol 2: Agar Disk Diffusion Method (Based on CLSI M44-A2)
This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.[3]
Materials:
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm in diameter)
-
Fungal inoculum (adjusted to a 0.5 McFarland standard)
-
Thiosemicarbazide compound solution of a known concentration
-
Positive control antifungal disks (e.g., Fluconazole)
-
Sterile swabs
Procedure:
-
Disk Preparation: Impregnate sterile paper disks with a known amount of the thiosemicarbazide solution. Allow the solvent to evaporate completely.[3]
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.[3]
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of fungal growth.[3]
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[3]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[3]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.[3]
Visualization of Experimental Workflows and Potential Mechanisms
The following diagrams illustrate the workflows for the described antifungal screening methods and a proposed mechanism of action for thiosemicarbazide compounds.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the Agar Disk Diffusion Assay.
Caption: Proposed Antifungal Mechanisms of Thiosemicarbazides.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes | MDPI [mdpi.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antitubercular Potential of 4-(4-Nitrophenyl)-3-thiosemicarbazide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, urgently necessitates the discovery of novel antitubercular agents. Thiosemicarbazides, a class of compounds known for their diverse biological activities, have emerged as a promising scaffold for the development of new anti-TB drugs.[1] This document provides detailed application notes and standardized protocols for the synthesis, in vitro evaluation, and preliminary mechanistic assessment of 4-(4-nitrophenyl)-3-thiosemicarbazide analogs as potential antitubercular agents.
Data Presentation
Antitubercular Activity of this compound Analogs
The in vitro antitubercular activity of synthesized analogs is typically evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[2] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink.[3]
| Compound ID | R-Group Substitution on Aldehyde/Ketone | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| TSC-1 | Unsubstituted Phenyl | > 6.25 | [4] |
| TSC-2 | 4-Chlorophenyl | 3.12 | [4] |
| TSC-3 | 4-Fluorophenyl | 6.25 | [5] |
| TSC-4 | 3-Nitrophenyl | 1.56 | [4] |
| TSC-5 | 4-Hydroxyphenyl | > 6.25 | [5] |
| TSC-6 | 2-Furyl | 3.12 | [5] |
| Isoniazid | - | 0.03 - 0.06 | [6] |
| Rifampicin | - | 0.06 - 0.125 | [6] |
Cytotoxicity of this compound Analogs
A crucial aspect of preclinical evaluation is determining the cytotoxicity of novel compounds against mammalian cell lines to establish a therapeutic window.[7] The 50% cytotoxic concentration (CC50) is often determined using an MTT assay on cell lines such as Vero or HepG2.[7][8]
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| TSC-2 | Vero | > 100 | > 32 |
| TSC-4 | Vero | > 100 | > 64 |
| TSC-6 | HepG2 | > 50 | > 16 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol describes the condensation reaction between this compound and various aldehydes or ketones.[5]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 1.0 mmol of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
-
Characterize the final compound using techniques such as IR, NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv.[2][3]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (Oleic acid-albumin-dextrose-catalase)
-
96-well microplates
-
Synthesized compounds and standard drugs (Isoniazid, Rifampicin)
-
Resazurin sodium salt solution (Alamar Blue)
-
Tween 80 (10% solution)
-
Sterile deionized water
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the compound dilutions. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest compound concentration that remains blue.[3]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero, HepG2).[8][9]
Materials:
-
Mammalian cell line (e.g., Vero cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom microplates
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Experimental workflow for evaluating antitubercular potential.
Caption: Potential mechanisms of action against M. tuberculosis.
Caption: Structure-Activity Relationship (SAR) insights.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
Troubleshooting & Optimization
Optimizing reaction yield for 4-(4-Nitrophenyl)-3-thiosemicarbazide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on optimizing reaction yield and purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Reagent Purity: Ensure the purity of starting materials, particularly 4-nitrophenyl isothiocyanate and hydrazine hydrate, as impurities can inhibit the reaction. |
| Sub-optimal stoichiometry. | - Hydrazine Hydrate Excess: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the isothiocyanate. | |
| Inefficient stirring. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if precipitation occurs. | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | - Monitor the reaction by TLC to ensure it proceeds to completion. If starting material remains, consider adjusting the stoichiometry or reaction time. |
| Formation of side products. | - Temperature Control: Maintain a consistent and optimal reaction temperature to minimize the formation of thermal degradation products. - Alternative Solvents: Experiment with different solvents (e.g., ethanol, methanol, or isopropanol) to improve the solubility of reactants and potentially reduce side reactions. | |
| Oily product instead of solid. | - Solvent Choice: The chosen recrystallization solvent may not be optimal. Try a different solvent or a mixture of solvents. - Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. | |
| Discolored Product (Yellowish/Brownish) | Oxidation of the product or impurities. | - Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities before filtering. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1] This reaction is typically carried out at room temperature or with gentle heating.
Q2: What are the critical parameters to control for optimizing the yield?
A2: The critical parameters include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent. Optimization of these parameters is crucial for maximizing the yield and minimizing side product formation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the product from the starting materials.
Q4: What is the recommended method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound.[2] Ethanol is a frequently used solvent for this purpose.[1]
Q5: My purified product has a persistent yellow color. What can I do?
A5: A persistent yellow color may indicate the presence of impurities or oxidation products.[3] Multiple recrystallizations may be necessary. The use of activated charcoal during recrystallization can also help remove colored impurities.[3]
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
4-Nitrophenyl isothiocyanate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Absolute Ethanol
Procedure:
-
Dissolve 4-nitrophenyl isothiocyanate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Improving solubility of thiosemicarbazide derivatives for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of thiosemicarbazide derivatives in biological assays.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experimental work with thiosemicarbazide derivatives.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon addition of DMSO stock to aqueous buffer/media | The compound has low aqueous solubility, and the DMSO concentration is not high enough to maintain solubility upon dilution. | 1. Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay (typically ≤ 0.5%). Prepare a more concentrated stock solution in DMSO if possible, to minimize the final volume added. 2. Use Co-solvents: Prepare a stock solution in a mixture of solvents. A common combination is 10% DMSO, 40% PEG300, and 5% Tween-80 in saline. 3. Gentle Warming and Sonication: After dilution, gently warm the solution (e.g., to 37°C) or sonicate briefly to aid dissolution. Avoid excessive heat, which could degrade the compound. |
| Compound will not dissolve in 100% DMSO | The compound may have very high lipophilicity or strong crystal lattice energy. Some salts of organic compounds are not very soluble in non-polar solvents like DMSO. | 1. Try Alternative Organic Solvents: Attempt to dissolve the compound in other solvents such as ethanol, methanol, or dimethylformamide (DMF). 2. Use a Co-solvent System from the Start: Dissolve the compound directly into a mixture like the one mentioned above (DMSO/PEG300/Tween-80/saline). |
| Inconsistent results between experiments | Variability in compound solubility and precipitation can lead to inconsistent effective concentrations. | 1. Prepare Fresh Solutions: Prepare fresh dilutions from the stock solution for each experiment. 2. Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation. Centrifuge briefly and check for a pellet. 3. Perform a Kinetic Solubility Assay: To understand the solubility behavior over the time course of your experiment. |
| Cloudy or turbid cell culture media after adding the compound | This can be due to compound precipitation, interaction with media components (e.g., proteins, salts), or contamination. | 1. Rule out Contamination: Check the media under a microscope for signs of bacterial or fungal growth. 2. Filter Sterilize: After dissolving the compound in the final media, filter sterilize the solution using a 0.22 µm filter to remove any precipitate before adding it to the cells. Note that this will reduce the effective concentration if the compound has precipitated. 3. Lower the Final Concentration: Test a lower final concentration of your compound. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving a new thiosemicarbazide derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common starting point for creating high-concentration stock solutions of thiosemicarbazide derivatives.[1][2] If solubility in DMSO is limited, ethanol or dimethylformamide (DMF) can be good alternatives. For compounds that are particularly challenging, a co-solvent system may be necessary from the outset.
Q2: How can I improve the aqueous solubility of my thiosemicarbazide derivative for a cell-based assay?
A2: Several strategies can be employed:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. A pH-solubility profile should be determined to find the optimal pH.
-
Co-solvents: Using a mixture of solvents can improve solubility. A common formulation for in vivo studies that can be adapted for in vitro use is a mix of DMSO, PEG300, Tween-80, and saline.
-
Cyclodextrin Complexation: Encapsulating the compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can create a water-soluble inclusion complex.[3][4][5][6][7]
Q3: My compound precipitates out of the cell culture media over time. How can I address this?
A3: This is a common issue related to kinetic solubility. The compound may initially be soluble but crashes out as it equilibrates.
-
Reduce Incubation Time: If your experimental design allows, reduce the incubation time with the compound.
-
Use a Stabilizer: Co-solvents like PEG300 and surfactants like Tween-80 can act as precipitation inhibitors.
-
Formulation with Cyclodextrins: Cyclodextrin complexes can improve the stability of the compound in aqueous solutions.
Q4: What are the typical mechanisms of action for thiosemicarbazide derivatives that I should be aware of when designing my experiments?
A4: Thiosemicarbazide derivatives exhibit a range of biological activities with several known mechanisms of action:
-
Anticancer: Many thiosemicarbazones induce apoptosis through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins (Bax, Bcl-2) and the activation of caspases (caspase-9, caspase-3).[8][9][10][11][12] Some also affect signaling pathways like MAPK/ERK.[4]
-
Antibacterial: A key mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[13]
Quantitative Data on Solubility
While specific solubility values are highly dependent on the exact structure of the thiosemicarbazide derivative, the following table provides a general guide to the solubility of these compounds in common solvents. It's important to experimentally determine the solubility of your specific compound.
| Solvent System | General Solubility | Typical Concentration Range | Notes |
| Water | Very Poor | < 10 µg/mL | Thiosemicarbazide derivatives are generally hydrophobic. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Poor | < 10 µg/mL | Similar to water, solubility is limited in aqueous buffers. |
| Ethanol | Moderate to Good | 1 - 10 mg/mL | Can be a useful alternative to DMSO. |
| Methanol | Moderate to Good | 1 - 10 mg/mL | Often used in synthesis and purification. |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | 10 - 50 mg/mL | The most common solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Good to Excellent | 10 - 50 mg/mL | Another strong organic solvent for difficult compounds. |
| Co-solvent (e.g., DMSO/PEG400) | Variable | 1 - 5 mg/mL | Can improve solubility in aqueous dilutions. |
Note: The values presented are estimates based on available literature and should be used as a general guideline. Empirical determination is essential.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to assess the solubility of a thiosemicarbazide derivative when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
Thiosemicarbazide derivative
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Plate reader (with UV-Vis or nephelometry capabilities)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the thiosemicarbazide derivative in 100% DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Dilution in Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer to achieve a final DMSO concentration of 1-2%. For example, add 2 µL of the DMSO stock/dilution to 198 µL of buffer.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours.
-
Measurement:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in a solvent where the compound is fully soluble to determine the concentration.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps determine the solubility of an ionizable thiosemicarbazide derivative at different pH values.
Materials:
-
Thiosemicarbazide derivative (solid powder)
-
Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Shake-flask apparatus or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add Excess Compound: To a series of vials, add an excess amount of the solid thiosemicarbazide derivative to a known volume of each buffer (e.g., 5-10 mg in 1-2 mL).
-
Equilibration: Tightly cap the vials and place them in a shake-flask apparatus or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant.
-
Separation of Undissolved Solid: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet any remaining solid particles.
-
Quantification: Carefully remove the supernatant and dilute it with a suitable solvent (e.g., the mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method with a standard curve.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of a thiosemicarbazide derivative.
Materials:
-
Thiosemicarbazide derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or other suitable organic solvent
-
Mortar and pestle
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure (Kneading Method):
-
Prepare a Paste: In a mortar, add a specific molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug to cyclodextrin). Add a small amount of water to form a thick, consistent paste.
-
Add the Drug: Dissolve the thiosemicarbazide derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Knead the Mixture: Slowly add the drug solution to the HP-β-CD paste while continuously kneading with the pestle for 30-60 minutes.
-
Drying: Transfer the resulting paste to a watch glass and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and Sieve: Pulverize the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.
Procedure (Freeze-Drying/Lyophilization Method):
-
Dissolve Cyclodextrin: Dissolve the desired amount of HP-β-CD in deionized water with stirring.
-
Dissolve the Drug: Dissolve the thiosemicarbazide derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mix Solutions: Slowly add the drug solution to the aqueous HP-β-CD solution while stirring.
-
Stir: Continue stirring the mixture at room temperature for 24-48 hours.
-
Freeze-Dry: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 24-48 hours to obtain a dry powder of the inclusion complex.
Visualizations
Experimental and Logical Workflows
Caption: A logical workflow for addressing solubility issues of thiosemicarbazide derivatives.
Signaling Pathways
Caption: Thiosemicarbazide-induced apoptosis via the intrinsic mitochondrial pathway.
Caption: Antibacterial mechanism of thiosemicarbazide derivatives via DNA gyrase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. scribd.com [scribd.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(4-Nitrophenyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(4-Nitrophenyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the typical synthesis, which involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate. Therefore, the primary impurities are likely to be unreacted 4-nitrophenyl isothiocyanate and excess hydrazine hydrate . Side products from potential degradation or side reactions may also be present, which can contribute to coloration of the crude product.
Q2: What is the recommended primary purification technique for crude this compound?
A2: Recrystallization is the most effective and commonly used method for the purification of crude this compound. Ethanol or a mixture of ethanol and water is generally a suitable solvent system. This technique is effective at removing unreacted starting materials and other soluble impurities.
Q3: How can I remove persistent color from my purified product?
A3: A persistent yellow or brownish color in the purified product can be due to trace impurities, such as oxidized species or residual nitroaromatic precursors. To decolorize the product, you can treat the hot recrystallization solution with a small amount of activated charcoal . The charcoal adsorbs the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To resolve this, you can try the following:
-
Increase the solvent volume: Add more hot solvent to ensure the compound remains dissolved as the solution cools.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Use a different solvent system: A solvent with a lower boiling point or a different polarity might be more suitable.
Q5: How can I assess the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and the absence of impurity signals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used. | - Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water).- Reduce the amount of solvent used to dissolve the crude product. Ensure you are using the minimum amount of hot solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Product Fails to Crystallize | - The solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- If significant impurities are suspected, consider a preliminary purification step like a solvent wash or column chromatography. |
| Crystals are Very Fine or Powdery | - The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the growth of larger crystals. |
| Persistent Yellow/Brown Color | - Presence of colored impurities, possibly from starting materials or side reactions. | - During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Multiple recrystallizations may be necessary. |
| "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The crude product is highly impure, leading to a significant melting point depression. | - Use a lower-boiling point solvent.- Add more solvent to keep the compound dissolved at a lower temperature during cooling.- Perform a preliminary purification step to remove a significant portion of the impurities. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (optional, for mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while stirring until the solid is just dissolved. If the solid is very soluble, a mixed solvent system of ethanol and water can be used. In this case, dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and boil the solution for 5-10 minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and activated charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
If recrystallization does not provide a product of sufficient purity, column chromatography can be employed.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
TLC Conditions:
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be a good starting point for method development.
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Insoluble | Slightly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Dichloromethane | Slightly Soluble | Soluble |
| Hexane | Insoluble | Insoluble |
| Toluene | Insoluble | Slightly Soluble |
Note: This data is qualitative and serves as a general guide for solvent selection. Experimental determination is recommended for precise applications.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
Technical Support Center: Thiosemicarbazide Synthesis from Isothiocyanates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiosemicarbazides from isothiocyanates.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired thiosemicarbazide. What are the potential reasons?
A low yield in thiosemicarbazide synthesis from isothiocyanates can be attributed to several factors, primarily the occurrence of side reactions that consume the starting materials or the desired product. The most common side reactions lead to the formation of cyclized byproducts such as 1,2,4-triazoles and 1,3,4-thiadiazoles. The reaction conditions, particularly temperature and pH, play a crucial role in directing the reaction towards the desired product or the side products.
Q2: I have isolated an unexpected byproduct from my reaction. How can I identify it?
The most probable byproducts in this synthesis are heterocyclic compounds. Depending on the reaction conditions, you may have formed:
-
1,2,4-Triazole-5-thiones: These are commonly formed, especially under basic conditions. The reaction proceeds through the initial formation of the thiosemicarbazide, which then undergoes intramolecular cyclization.
-
1,3,4-Thiadiazoles: Formation of this heterocycle can occur, particularly in acidic media.[1] The thiosemicarbazide intermediate can cyclize with the elimination of water to yield the thiadiazole ring.[1]
-
Dimerization of starting materials: In some cases, the isothiocyanate or hydrazine starting materials can self-condense or react to form undesired dimers.
To identify the byproduct, spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry are essential. Comparison of the obtained spectra with literature data for known triazoles and thiadiazoles can confirm the structure of the byproduct.
Q3: How do the reaction conditions influence the formation of side products?
The reaction pathway and the resulting product distribution are highly dependent on the experimental conditions. A summary of the influence of reaction conditions is presented in the table below.
| Reaction Condition | Effect on Product Formation |
| pH | Acidic medium: Generally favors the formation of 1,3,4-thiadiazoles.[1] |
| Neutral to Basic medium: Tends to promote the formation of 1,2,4-triazole-5-thiones.[2][3] | |
| Temperature | Elevated temperatures: Can promote the cyclization of the initially formed thiosemicarbazide to form heterocyclic byproducts. |
| Solvent | The polarity of the solvent can influence the reaction rates and the solubility of intermediates, thereby affecting the product distribution.[4] |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to an increase in the proportion of cyclized byproducts. |
Q4: How can I minimize the formation of these side products and improve the yield of thiosemicarbazide?
To maximize the yield of the desired thiosemicarbazide and minimize byproduct formation, consider the following strategies:
-
Control of Temperature: Running the reaction at a lower temperature can help to prevent the subsequent cyclization of the thiosemicarbazide.
-
Control of pH: Maintaining a neutral or slightly acidic pH can disfavor the formation of 1,2,4-triazoles. Careful addition of reagents and monitoring of the reaction pH is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the formation of the desired product is maximized, before significant conversion to byproducts occurs.
-
Order of Addition: Adding the isothiocyanate slowly to a solution of hydrazine can help to maintain a low concentration of the isothiocyanate, which may reduce the likelihood of side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of thiosemicarbazide | Formation of cyclized byproducts (1,2,4-triazoles or 1,3,4-thiadiazoles). | Optimize reaction conditions: lower the temperature, adjust the pH to be closer to neutral, and monitor the reaction time carefully. |
| Decomposition of starting materials or product. | Ensure the quality of starting materials. Use freshly distilled solvents. Protect the reaction from air and moisture if necessary. | |
| Multiple spots on TLC, difficult to purify | Presence of multiple side products. | Re-evaluate the reaction conditions. Consider using a milder base or acid catalyst, or running the reaction at a lower temperature. For purification, column chromatography with a carefully selected solvent system may be necessary. |
| Product is insoluble and precipitates out of the reaction mixture | The desired product or a byproduct may have low solubility in the chosen solvent. | Try a different solvent or a solvent mixture to improve solubility. If the precipitate is the desired product, this can be an effective method of purification. |
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-1-acylthiosemicarbazides:
This procedure is a general guideline and may require optimization for specific substrates.
-
Dissolve the acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.[5]
-
Add the aryl isothiocyanate (1 equivalent) to the solution.[5]
-
The reaction mixture is then typically stirred at room temperature or gently heated under reflux for a period of 1 to 6 hours, depending on the reactivity of the substrates.[2][5]
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields in thiosemicarbazide synthesis.
Reaction Pathways: Formation of Thiosemicarbazide and Common Side Products
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity | MDPI [mdpi.com]
Troubleshooting low yield in condensation reaction of thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in condensation reactions of thiosemicarbazide with aldehydes and ketones to form thiosemicarbazones.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of thiosemicarbazones, offering potential causes and solutions in a direct question-and-answer format.
Q1: My condensation reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
A1: Low or no product formation is a common issue that can often be resolved by systematically evaluating your reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial.[1][2][3]
-
Catalyst: Most condensations of thiosemicarbazide with aldehydes or ketones benefit from an acid catalyst.[4][5][6] A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[4][5][6] If the reaction is still sluggish, stronger acids like concentrated sulfuric acid or hydrochloric acid can be used, but care must be taken to avoid unwanted side reactions.[2]
-
Solvent: Ethanol and methanol are the most commonly used solvents.[5][6][7] The reactants should be soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider using solvents like 1-butanol or dimethylformamide (DMF).[3][4] In some cases, aqueous reaction media can be effective, especially if the product precipitates out upon formation, which simplifies isolation.[1]
-
Temperature & Reaction Time: Many thiosemicarbazone syntheses proceed well at room temperature or with gentle refluxing.[5][6][8] Reaction times can vary from a few hours to over 24 hours.[2][9] It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to see if the starting materials are being consumed.[1][3]
-
-
Poor Quality of Starting Materials: Impurities in either the thiosemicarbazide or the carbonyl compound can significantly impact the reaction yield.[2][3]
-
Purification: Ensure the purity of your starting materials. Recrystallization or column chromatography of the aldehyde or ketone may be necessary if impurities are suspected.[3]
-
-
Moisture in the Reaction: While some reactions tolerate water, anhydrous conditions can be beneficial, especially if side reactions with water are possible.[3]
-
Drying: Use dry solvents and glassware to minimize the presence of water.[3]
-
Q2: I am observing the formation of multiple products or significant side products in my reaction. What could be causing this and how can I improve the selectivity?
A2: The formation of side products can be a significant issue, leading to lower yields of the desired thiosemicarbazone and complicating purification.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Side Reactions: The reaction conditions can sometimes promote undesired pathways.
-
pH Control: The acidity or basicity of the reaction medium can influence the product distribution. For simple thiosemicarbazone formation, a mildly acidic medium is generally preferred.[2] Strongly acidic or basic conditions might lead to cyclization or other rearrangements, depending on the substrates.[2][10]
-
Temperature: Excessive heat can lead to the decomposition of reactants or products, or promote the formation of side products.[2] Try running the reaction at a lower temperature and monitor the progress by TLC.
-
-
Reactive Functional Groups: The presence of other reactive functional groups in your aldehyde or ketone can lead to side reactions.
-
Protecting Groups: If your starting material contains other sensitive functional groups, consider using protecting groups to prevent them from reacting.
-
Q3: My product seems to be impure even after purification. What are some effective purification strategies for thiosemicarbazones?
A3: Achieving high purity is essential for accurate characterization and further use of the synthesized thiosemicarbazones.
Effective Purification Techniques:
-
Recrystallization: This is the most common and often very effective method for purifying solid thiosemicarbazones.[3][4][6] Ethanol, methanol, or mixtures with water are frequently used as recrystallization solvents.
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can often be isolated by simple filtration, followed by washing with a suitable solvent (like cold ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities.[1][11]
-
Column Chromatography: For reactions that yield oily products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique.[12][13]
Experimental Protocols
Below is a generalized, detailed methodology for a typical condensation reaction of thiosemicarbazide with an aldehyde or ketone. This protocol should be adapted based on the specific reactivity and solubility of the substrates.
General Procedure for the Synthesis of Thiosemicarbazones:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[5][6]
-
In a separate container, dissolve thiosemicarbazide (1.0 - 1.1 equivalents) in the same solvent, warming gently if necessary to achieve dissolution.[4]
-
-
Reaction Execution:
-
Add the thiosemicarbazide solution to the aldehyde/ketone solution with stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[4][5][6]
-
The reaction can be stirred at room temperature or heated to reflux.[5][6][8] The optimal temperature and time should be determined by monitoring the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane/cyclohexane 1:1).[4] Spot the starting aldehyde/ketone, thiosemicarbazide, and the reaction mixture. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
-
-
Workup and Isolation:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration.[5][6]
-
Wash the filtered solid with a small amount of cold solvent (e.g., ethanol) to remove any remaining impurities.[5]
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification:
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various thiosemicarbazones as reported in the literature. This data can serve as a starting point for optimizing your own reactions.
| Aldehyde/Ketone Reactant | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Substituted Benzaldehydes | Glacial Acetic Acid | Ethanol | Room Temp. | 5 | ~68-90 | [4][6] |
| Substituted Benzaldehydes | Glacial Acetic Acid | Ethanol | Reflux | 2-3 | ~68 | [4] |
| Functionalized Aldehydes | Acetic Acid | Methanol | Reflux | - | 50-85 | [14] |
| Various Aldehydes/Ketones | - | Methanol | Room Temp. | 24 | 30-82 | [9] |
| 3,4-bis(alkoxy)benzaldehydes | - | Dichloromethane | - | 10-12 | - | [15] |
Mandatory Visualization
The following diagrams illustrate the troubleshooting workflow for low yield in thiosemicarbazide condensation reactions and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of thiosemicarbazone derivatives as effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors against NDM-1 producing clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniv.edu [juniv.edu]
Stability issues of 4-(4-Nitrophenyl)-3-thiosemicarbazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Nitrophenyl)-3-thiosemicarbazide in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a dry, well-ventilated, and dark place.[1][2] The material is known to be light-sensitive and air-sensitive.[1][2] For optimal preservation, storage at 2-8°C under an inert gas is advised.[3] The container should be tightly sealed and kept in a locked area accessible only to authorized personnel.[1]
Q2: What is the general stability of this compound in solution?
A2: While chemically stable under standard ambient room temperature conditions, this compound exhibits sensitivities in solution.[1] Its stability can be influenced by factors such as the choice of solvent, the pH of the medium, and exposure to light. Thiosemicarbazide derivatives, in general, are susceptible to photodegradation.[1][4]
Q3: Which solvents are recommended for dissolving this compound?
A3: Thiosemicarbazides are generally soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][5] Some derivatives have also shown solubility in chloroform.[5] Theoretical studies on similar compounds suggest that stability might be greater in less polar solvents like cyclohexane compared to DMSO or water.[6] It is crucial to perform preliminary solubility and stability tests in the desired solvent system for your experiment.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemistry of thiosemicarbazides, potential degradation pathways in solution include:
-
Photodegradation: Exposure to UV light can induce phototransformation and tautomerization to thiol forms.[4]
-
Hydrolysis: The thiosemicarbazide moiety may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The sulfur atom in the thiocarbonyl group can be susceptible to oxidation.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo thermal decomposition.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results over time. | Degradation of the compound in the stock or working solution. | Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition due to evaporation. | Ensure the compound is fully dissolved and that the concentration is below its saturation point in the chosen solvent. Use tightly sealed containers to prevent solvent evaporation. Consider using a co-solvent system if solubility is an issue. |
| Discoloration of the solution upon storage. | Photodegradation or chemical reaction. | Immediately discard the solution. Prepare a fresh solution and ensure it is protected from light. If the discoloration persists even with light protection, consider the possibility of incompatibility with the solvent or other components in the solution. |
Quantitative Data on Stability
Specific quantitative stability data for this compound is not extensively published. Researchers should perform their own stability studies under their specific experimental conditions. The following table is a template for presenting such data.
Table 1: Example Stability Data for this compound in Solution
| Condition | Solvent | Time Point | Initial Concentration (µg/mL) | Concentration after Storage (µg/mL) | % Remaining |
| Room Temperature (25°C), Light | DMSO | 24 hours | 100 | Data to be filled | Data to be filled |
| Room Temperature (25°C), Dark | DMSO | 24 hours | 100 | Data to be filled | Data to be filled |
| Refrigerated (4°C), Dark | DMSO | 7 days | 100 | Data to be filled | Data to be filled |
| pH 4, Room Temperature, Dark | Aqueous Buffer | 24 hours | 100 | Data to be filled | Data to be filled |
| pH 7, Room Temperature, Dark | Aqueous Buffer | 24 hours | 100 | Data to be filled | Data to be filled |
| pH 9, Room Temperature, Dark | Aqueous Buffer | 24 hours | 100 | Data to be filled | Data to be filled |
| 50°C, Dark | DMSO | 24 hours | 100 | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: General Stability Assessment in a Specific Solvent
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- Amber glass vials
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)[3]
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare Working Solutions: Dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL).
- Initial Analysis (Time 0): Immediately analyze an aliquot of the working solution using a validated HPLC method to determine the initial concentration.
- Storage: Store the remaining working solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stored solution and analyze it using the same HPLC method.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines for stress testing of new drug substances.[8]
1. Hydrolytic Stability:
- Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.
- Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
- At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.
2. Photostability:
- Expose a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).
- Simultaneously, keep a control sample in the dark.
- After a defined exposure time, analyze both the exposed and control samples by HPLC.
3. Thermal Stability:
- Store both solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
- Analyze samples at various time points to assess degradation.
4. Oxidative Stability:
- Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
- Incubate the solution at room temperature.
- Analyze samples at different time points to evaluate degradation.
Visualizations
References
- 1. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
How to avoid impurities in the synthesis of thiosemicarbazone derivatives
Technical Support Center: Synthesis of Thiosemicarbazone Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions to avoid and troubleshoot impurities in the synthesis of thiosemicarbazone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in thiosemicarbazone synthesis?
A1: The most frequent impurities are unreacted starting materials, specifically the parent aldehyde/ketone and thiosemicarbazide. Side products from degradation or subsequent reactions of the desired product can also occur, particularly if the reaction is subjected to harsh conditions (e.g., prolonged high heat).[1]
Q2: My reaction doesn't seem to go to completion. What can I do?
A2: Incomplete reactions are a primary source of starting material impurities. To drive the reaction forward, consider the following:
-
Catalyst: A few drops of a mild acid catalyst, such as glacial acetic acid, can significantly improve reaction rates and yield.[2][3]
-
Reflux: Heating the reaction mixture under reflux is a common method to ensure it reaches completion. Reaction times can vary from a few hours to overnight.[2][3][4]
-
Solvent: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Ethanol, methanol, and butanol are commonly used.[3][4][5]
Q3: How do I effectively remove unreacted starting materials after the reaction?
A3: Recrystallization is the most common and effective method for purifying solid thiosemicarbazone products.[4][6][7] The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. Common solvents include ethanol, methanol, or mixtures like DCM/methanol.[2]
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[2][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the starting materials and the appearance of the product spot. A common eluent system is a mixture of ethyl acetate and n-hexane.[4]
Troubleshooting Guide: Identifying and Eliminating Impurities
This section addresses specific problems encountered during the synthesis and purification of thiosemicarbazone derivatives.
Problem 1: The final product's melting point is low and has a broad range.
-
Probable Cause: This is a classic indicator of an impure compound. The presence of unreacted starting materials or byproducts disrupts the crystal lattice, leading to a depression and broadening of the melting point.
-
Solution:
-
Assess Purity: Use TLC to visualize the number of components in your product.
-
Purify: Perform recrystallization from a suitable solvent.[4][6] If recrystallization is ineffective, column chromatography may be necessary for difficult separations.[7]
-
Re-evaluate: After purification, re-measure the melting point. A sharp melting point close to the literature value indicates high purity.
-
Problem 2: My NMR spectrum shows peaks that don't correspond to my desired product.
-
Probable Cause: Extraneous peaks in an NMR spectrum confirm the presence of impurities. These could be residual solvent, unreacted starting materials, or unexpected side products.
-
Solution:
-
Identify Impurity: Compare the impurity peaks to the known spectra of your starting materials and solvent. Aldehydic protons (around 9-10 ppm) or characteristic thiosemicarbazide peaks are common culprits.
-
Choose Purification Method:
-
If starting materials are present, re-purify via recrystallization, perhaps using a different solvent system.
-
If the impurity is a side product with different polarity, column chromatography is the recommended method.[7]
-
-
Problem 3: The reaction yields a sticky oil or gum instead of a solid precipitate.
-
Probable Cause: "Oiling out" can occur during precipitation or recrystallization if the product's solubility is too high or if it precipitates too quickly at a temperature above its melting point. It can also indicate the presence of significant impurities that inhibit crystallization.
-
Solution:
-
Alter Solvent System: If this occurs during recrystallization, try a less polar solvent or a solvent mixture to decrease solubility.[8]
-
Induce Crystallization: If the oil is your product, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Cool Slowly: Ensure the cooling process is gradual. A rapid temperature drop can favor oil formation over crystallization. Placing the flask in a warm water bath and allowing it to cool to room temperature slowly can be effective.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during thiosemicarbazone synthesis.
References
- 1. Ambazone - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of thiosemicarbazone derivatives as effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors against NDM-1 producing clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Refining Cyclization Reaction Conditions for Thiosemicarbazides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cyclization of thiosemicarbazides.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems synthesized from the cyclization of thiosemicarbazides?
Thiosemicarbazides are versatile precursors for a variety of heterocyclic compounds. The most common ring systems synthesized include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]
-
1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization or desulfurization methods.[1][3]
-
Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or related compounds.[1][4]
Q2: How do reaction conditions, specifically pH, influence the type of heterocycle formed?
The pH of the reaction medium is a critical factor that directs the cyclization pathway.[1]
-
Acidic Medium: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), acylthiosemicarbazides predominantly cyclize to form 1,3,4-thiadiazole derivatives.[1][5][6][7] The mechanism is proposed to involve a nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by dehydration.[1][8]
-
Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide (NaOH), the cyclization of acylthiosemicarbazides typically yields 1,2,4-triazole derivatives.[1][2][9]
Q3: What are some common challenges encountered during the purification of the cyclized products?
Purification can be challenging due to the nature of the products and potential side reactions. Common issues include:
-
Insolubility of the Product: The resulting heterocyclic compounds can sometimes be insoluble in common organic solvents, making purification by column chromatography difficult. Recrystallization from a suitable solvent (like ethanol or DMF) is often the preferred method.[2][10]
-
Contamination with Starting Materials: If the reaction does not go to completion, the crude product will be contaminated with unreacted thiosemicarbazide or other starting materials. Purity of starting materials is crucial to avoid mixtures that are difficult to separate.[2]
-
Formation of Tars or Polymeric Materials: Harsh reaction conditions, such as prolonged heating at high temperatures, can lead to the formation of intractable tars.
-
Separation of Isomers: In cases where regioisomers can be formed, their separation might require careful selection of chromatographic conditions or fractional crystallization.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Reaction pH | The pH is crucial for directing the cyclization. For 1,3,4-thiadiazoles, ensure strongly acidic conditions (e.g., conc. H₂SO₄, PPA).[5] For 1,2,4-triazoles, confirm the reaction medium is sufficiently alkaline (e.g., 2N NaOH).[1][5] |
| Ineffective Cyclizing/Dehydrating Agent | The choice and quantity of the cyclizing agent are critical. For 1,3,4-thiadiazoles, strong dehydrating acids like H₂SO₄ or polyphosphoric acid are effective.[5] Phosphorus oxychloride (POCl₃) is another powerful option.[5] For 1,2,4-triazoles, heating in an aqueous NaOH solution is a common method.[2][5] |
| Suboptimal Temperature and Reaction Time | Many cyclization reactions require elevated temperatures (reflux) to proceed efficiently.[5][10] Reaction times can vary from a few hours to over 24 hours.[5] Monitor the reaction by TLC to determine the optimal time. Conversely, excessive heat can cause decomposition.[5] |
| Poor Quality of Starting Materials | Impurities in the thiosemicarbazide or the acylating agent can lead to side reactions and significantly lower yields.[2][5] It is highly recommended to purify starting materials by recrystallization or chromatography if their purity is questionable.[5] |
| Moisture in the Reaction | For certain reactions, especially those involving moisture-sensitive reagents like POCl₃, anhydrous conditions are essential. Use oven-dried glassware and dry solvents.[1] |
Problem 2: Formation of an Unexpected Product (e.g., Isomers or Different Heterocycles)
| Potential Cause | Troubleshooting Steps |
| Incorrect pH Control | As detailed in the FAQs, pH is the primary determinant of the final heterocyclic product.[1][2] Carefully control and monitor the pH of the reaction medium to favor the desired cyclization pathway. |
| Regioselectivity Issues | The substitution pattern on the thiosemicarbazide can influence which nitrogen or sulfur atom participates in the cyclization.[1] Consider modifying the starting materials or protecting groups to direct the cyclization to the desired position. |
| Oxidant-Induced Side Reactions | Certain oxidizing agents used for forming 1,3,4-oxadiazoles can sometimes lead to unexpected products or over-oxidation.[1] Experiment with alternative, milder oxidizing agents.[1] |
| Rearrangement Reactions | Under specific conditions, molecular rearrangements can occur. It is crucial to thoroughly characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity. |
Data Presentation: Cyclization Reaction Conditions and Yields
Table 1: Synthesis of 1,3,4-Thiadiazoles under Acidic Conditions
| Starting Thiosemicarbazide Derivative | Acid/Cyclizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1-Benzoylthiosemicarbazide | Conc. H₂SO₄ | - | Room Temp | 24 | - | [6] |
| 1-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl-4-phenylthiosemicarbazide | 25% HCl | - | Reflux | 2 | - | [6] |
| Thiosemicarbazide + Benzoic Acid | Polyphosphate Ester (PPE) | Chloroform | 60°C | - | - | [11] |
| Thiosemicarbazide + Aliphatic/Aromatic Aldehydes | I₂ / K₂CO₃ | 1,4-Dioxane | - | - | 65-88 | [8] |
Table 2: Synthesis of 1,2,4-Triazoles under Basic Conditions
| Starting Thiosemicarbazide Derivative | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1-(4-nitrobenzoyl)hydrazine-1-carbothioamide | 2% aq. NaOH | Water | Room Temp | Overnight | - | [9] |
| Substituted Thiosemicarbazides (I-1 to I-4) | 2% aq. NaOH | Water | Reflux | 2 | 90-95 | [2] |
| Acylthiosemicarbazide | 2N NaOH | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles [6][7]
-
Dissolution: Dissolve the acylthiosemicarbazide derivative (0.01 mol) in concentrated sulfuric acid (10 mL) with cooling in an ice bath.
-
Reaction: Allow the solution to stand at room temperature for 24 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water until the washings are neutral, and then dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazoles [2][9]
-
Dissolution: Dissolve the acylthiosemicarbazide (0.01 mol) in an aqueous solution of 2% sodium hydroxide (20 mL).
-
Reaction: Heat the mixture under reflux for 2-3 hours. Monitor the reaction by TLC.
-
Neutralization: After cooling the reaction mixture to room temperature, neutralize it carefully with 3N hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the solid product from 96% ethanol.
Protocol 3: Oxidative Cyclization to 1,3,4-Oxadiazoles using Potassium Iodate [12]
-
Suspension: Suspend the acylthiosemicarbazide (0.4 mmol) in water.
-
Oxidant Addition: Add potassium iodate (KIO₃) (1.5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture at 60°C for approximately 2 hours, or until TLC indicates the consumption of the starting material.
-
Isolation: Cool the reaction mixture, filter the solid product, and wash with water.
-
Purification: Dry the product. If necessary, purify further by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Thiosemicarbazide-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide-based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the poor cell permeability of these promising therapeutic agents.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the assessment and improvement of cell permeability for thiosemicarbazide-based drugs.
Q1: My thiosemicarbazide-based compound shows high efficacy in enzymatic assays but low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in activity when moving from a cell-free to a cell-based system is a strong indicator of poor cell permeability. Thiosemicarbazones often possess characteristics such as high polarity or low lipophilicity that can hinder their ability to cross the cell membrane and reach their intracellular targets. It is recommended to perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to quantify the compound's ability to cross cellular barriers.
Q2: What are the key structural features of thiosemicarbazones that influence their cell permeability?
A2: The cell permeability of thiosemicarbazones is influenced by a combination of factors, primarily their lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors. Generally, increasing lipophilicity by adding non-polar moieties can enhance permeability, but a balance must be maintained to ensure sufficient aqueous solubility. The presence of polar groups, such as the thiourea moiety, can decrease passive diffusion across the lipid bilayer. Structural modifications, such as N-substitution on the thiosemicarbazide backbone, can modulate these properties and significantly impact permeability.[1][2]
Q3: How can I improve the cell permeability of my lead thiosemicarbazone compound?
A3: There are several strategies to enhance the cell permeability of thiosemicarbazide-based drugs:
-
Structural Modification: Systematically modify the compound's structure to optimize its physicochemical properties. This can involve introducing lipophilic groups to increase partitioning into the cell membrane or masking polar groups that hinder diffusion.
-
Prodrug Approach: Convert the thiosemicarbazone into a more permeable prodrug that, once inside the cell, metabolically converts to the active compound.[3][4][5]
-
Nanoformulation: Encapsulate the drug in nanocarriers like liposomes or polymeric nanoparticles to facilitate its entry into cells via endocytosis.[6][7][8][9]
-
Complexation with Metals: Forming metal complexes of thiosemicarbazones can sometimes alter their physicochemical properties in a way that improves cellular uptake.[10]
Q4: What is the difference between the PAMPA and Caco-2 permeability assays?
A4: The PAMPA and Caco-2 assays are both used to predict drug permeability, but they model different aspects of intestinal absorption.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput and cost-effective method for assessing passive permeability.
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This model can assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive prediction of in vivo intestinal permeability.[11][12][13][14][15][16][17]
Q5: My thiosemicarbazone is a substrate for an efflux pump. What does this mean for its development?
A5: If your compound is identified as a substrate for an efflux pump (e.g., P-glycoprotein), it means that once the drug enters the cell, it is actively transported back out. This can significantly reduce the intracellular concentration of the drug, leading to decreased efficacy. Strategies to overcome this include co-administration with an efflux pump inhibitor, structural modifications to reduce recognition by the transporter, or using nanoformulations to bypass efflux mechanisms. The Caco-2 assay is particularly useful for identifying efflux pump substrates by comparing the permeability in the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is generally indicative of active efflux.[14]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Low Permeability in Assays
Problem: My compound shows very low apparent permeability (Papp) in both PAMPA and Caco-2 assays.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Increase the DMSO concentration in the donor buffer (up to 5%). Ensure the compound is fully dissolved before starting the assay. For Caco-2 assays, consider adding bovine serum albumin (BSA) to the basolateral side to mimic in vivo sink conditions.[13] |
| High lipophilicity leading to non-specific binding | Include BSA in the basolateral buffer to reduce non-specific binding to the plate and cell monolayer. Calculate the compound's recovery to assess the extent of binding. |
| Compound instability | Assess the stability of your compound in the assay buffer over the incubation period. If degradation is observed, shorten the incubation time or use a more stable buffer system. |
| Experimental error | Verify the integrity of the Caco-2 monolayer by measuring the trans-epithelial electrical resistance (TEER) before and after the experiment. For PAMPA, ensure the artificial membrane is properly coated. |
Troubleshooting Nanoformulation Issues
Problem: I am trying to encapsulate my thiosemicarbazone in liposomes, but the encapsulation efficiency is very low.
| Possible Cause | Troubleshooting Step |
| Poor drug-lipid interaction | Modify the lipid composition of the liposomes to better match the physicochemical properties of your drug. For hydrophobic drugs, ensure they are incorporated into the lipid bilayer during liposome formation.[18][19][20] |
| Suboptimal encapsulation method | Experiment with different encapsulation techniques such as thin-film hydration, sonication, or extrusion. The chosen method should be appropriate for the properties of your drug (hydrophilic vs. hydrophobic).[21][22] |
| Incorrect lipid-to-drug ratio | Optimize the lipid-to-drug molar ratio. A higher lipid concentration may be necessary for bulky molecules.[21] |
| Inefficient removal of free drug | Use a reliable method to separate encapsulated from free drug, such as size exclusion chromatography (SEC) or dialysis. Inaccurate separation can lead to an overestimation of free drug and thus an underestimation of encapsulation efficiency.[21] |
Problem: My nanoparticle formulation shows a high initial burst release of the encapsulated thiosemicarbazone.
| Possible Cause | Troubleshooting Step |
| Drug adsorbed to the nanoparticle surface | Optimize the formulation process to minimize surface-adsorbed drug. This may involve adjusting the solvent evaporation rate or the homogenization speed during nanoparticle preparation.[23][24][25][26][27] |
| High drug loading | A very high drug loading can sometimes lead to burst release. Try reducing the initial drug concentration during encapsulation. |
| Porous nanoparticle structure | The polymer composition and molecular weight can influence the porosity of the nanoparticles. Using a higher molecular weight polymer or a more hydrophobic polymer may result in a denser matrix and slower drug release. |
| Rapid polymer degradation | If using a biodegradable polymer like PLGA, the degradation rate can influence the release profile. A polymer with a slower degradation rate can help to reduce the initial burst. |
III. Data Presentation
Table 1: Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Key Considerations |
| Structural Modification | Alters physicochemical properties (e.g., lipophilicity, H-bonding) to favor passive diffusion. | Potentially permanent solution; can be fine-tuned. | May alter pharmacological activity; requires medicinal chemistry expertise. | Structure-Activity Relationship (SAR) and Structure-Permeability Relationship (SPR) studies are crucial. |
| Prodrug Approach | A bioreversible derivative with improved permeability is administered and converted to the active drug in vivo. | Can overcome multiple barriers; can target specific tissues. | Requires efficient in vivo conversion; potential for off-target effects of the prodrug. | Linker stability and cleavage mechanism are critical design parameters.[3][4][5] |
| Liposomes | Encapsulation in lipid vesicles facilitates cellular uptake via endocytosis or membrane fusion. | Biocompatible; can carry both hydrophilic and hydrophobic drugs; reduces systemic toxicity. | Can have low encapsulation efficiency and stability issues; potential for burst release.[6][7][8] | Lipid composition, size, and surface charge must be optimized. |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix allows for controlled release and cellular uptake. | High drug loading capacity; tunable release profiles; can be surface-functionalized for targeting. | Potential for polymer toxicity; manufacturing can be complex; burst release is a common issue.[9] | Polymer type, molecular weight, and particle size are key parameters. |
Table 2: Illustrative Permeability Data for Thiosemicarbazone Derivatives
| Compound | Modification | LogP (Predicted) | Papp (A-B) (10⁻⁶ cm/s) | Permeability Class |
| Parent TSC | - | 1.5 | < 1 | Low |
| Derivative 1 | Addition of a lipophilic phenyl group | 2.8 | 3.5 | Moderate |
| Derivative 2 | Introduction of a polar hydroxyl group | 1.2 | < 0.5 | Low |
| Derivative 3 | Masking of a polar N-H group (Prodrug) | 2.5 | 8.0 | High |
| Derivative 4 | Encapsulation in Liposomes | N/A | Varies (uptake via endocytosis) | Enhanced Cellular Uptake |
IV. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a thiosemicarbazone-based compound.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen)
-
96-well acceptor plate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (or other suitable lipid)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (low and high permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 1-2% (w/v).
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the 96-well filter plate. Allow the solvent to evaporate completely.
-
Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the Donor Solution: Dilute the test compound and reference compounds in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Assemble the PAMPA Sandwich: Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, [C]eq = equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability and efflux ratio of a thiosemicarbazone-based compound.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (low and high permeability, and an efflux substrate)
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically > 200 Ω·cm²).
-
Preparation for Transport Study: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Transport Experiment (Apical-to-Basolateral - A-B):
-
Add the test compound solution (in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral-to-Apical - B-A):
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described for the A-B transport.
-
-
Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): Papp = (dQ/dt) / (A * C₀) Where: dQ/dt = rate of drug transport, A = surface area of the membrane, C₀ = initial concentration in the donor compartment. ER = Papp(B-A) / Papp(A-B)
V. Mandatory Visualizations
Diagram 1: Permeability Enhancement Strategy Selection
Caption: A decision-making workflow for selecting a suitable permeability enhancement strategy.
Diagram 2: Experimental Workflow for Caco-2 Permeability Assay```dot
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing | MDPI [mdpi.com]
- 3. Water-Soluble, Titanocene-Based Prodrugs with Thiosemicarbazones as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modeling of the burst release from PLGA micro- and nanoparticles as function of physicochemical parameters and formulation characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kinampark.com [kinampark.com]
- 25. researchgate.net [researchgate.net]
- 26. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiosemicarbazide Compounds in Drug Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazide compounds. The information is designed to address specific issues that may be encountered during experiments aimed at minimizing the toxicity of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with thiosemicarbazide compounds?
A1: The toxicity of thiosemicarbazide derivatives is often linked to several mechanisms. A primary mode of action involves the chelation of essential metal ions, such as iron and copper, which can disrupt normal cellular processes.[1][2][3] This chelation can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.[1][4] Some thiosemicarbazones have been shown to induce apoptosis through both extrinsic and intrinsic pathways.[5][6] Additionally, they can inhibit crucial enzymes like topoisomerases and ribonucleotide reductase, interfering with DNA replication and repair.[7] Acute exposure to thiosemicarbazide may lead to symptoms such as excessive salivation, vomiting, and central nervous system stimulation.[8]
Q2: How does the chemical structure of a thiosemicarbazide derivative influence its toxicity?
A2: The structure-activity relationship (SAR) is critical in determining the toxicity of thiosemicarbazide compounds. Modifications at various positions on the thiosemicarbazide scaffold can significantly alter their biological activity and toxicity profiles. For instance, substitution at the N(4) position of the thiosemicarbazone moiety has been shown to significantly impact antitumor activity.[9][10] The nature of the aldehyde or ketone precursor used in the synthesis also plays a crucial role; for example, different substituents on a benzaldehyde moiety can lead to varying levels of cytotoxicity.[4] The lipophilicity of the compound, influenced by its substituents, affects its ability to cross cell membranes and can modulate its toxic effects.[11] Furthermore, the formation of metal complexes with thiosemicarbazones can enhance their chemical reactivity and biological activity.[1]
Q3: What are some common strategies to reduce the toxicity of thiosemicarbazide-based drug candidates?
A3: Several strategies can be employed to mitigate the toxicity of thiosemicarbazide compounds while retaining their therapeutic efficacy.
-
Structural Modification: Rational design based on SAR studies can lead to analogs with improved safety profiles. This includes altering substituents to reduce off-target effects.[12][13]
-
Bioisosteric Replacement: Replacing the thiosemicarbazide moiety with a bioisostere can sometimes maintain the desired biological activity while reducing toxicity.[14][15][16]
-
Prodrug Approach: Designing a prodrug that releases the active thiosemicarbazide selectively at the target site can minimize systemic toxicity.
-
Nanoformulation: Encapsulating thiosemicarbazones in nanoformulations, such as liposomes or polymeric nanoparticles, can improve their pharmacokinetic properties, enhance tumor targeting, and reduce side effects like methemoglobin formation.[17]
-
Combination Therapy: Using lower doses of thiosemicarbazide derivatives in combination with other therapeutic agents can achieve a synergistic effect while minimizing individual toxicities.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal cell lines during in vitro screening.
-
Possible Cause: The compound may have a low therapeutic index, exhibiting general cytotoxicity rather than selective anticancer activity.
-
Troubleshooting Steps:
-
Perform Dose-Response Studies: Determine the IC50 values for both cancer and normal cell lines to quantify the selectivity index.
-
Structural Modifications: Synthesize and test new analogs with modifications aimed at increasing selectivity. For example, altering lipophilicity or introducing polar groups might reduce uptake by normal cells.
-
Investigate Mechanism of Cell Death: Use assays to determine if the compound induces apoptosis or necrosis in normal cells. Understanding the mechanism can guide further modifications.
-
Consider Formulation Strategies: If the compound shows high efficacy, explore nanoformulation to potentially improve its therapeutic window.[17]
-
Problem 2: Inconsistent results in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause: The MTT assay relies on cellular metabolic activity, which can be influenced by factors other than cell death, such as the compound's effect on mitochondrial function.[18] Some compounds can also directly interact with MTT, leading to false readings.[18]
-
Troubleshooting Steps:
-
Use Multiple Viability Assays: Corroborate MTT results with other assays that measure different parameters of cell viability, such as the resazurin assay (measures metabolic activity), trypan blue exclusion (measures membrane integrity), or ATP-based assays (measure cellular ATP levels).[18]
-
Control for Compound Interference: Run a control experiment to check if your compound directly reduces MTT in a cell-free system.
-
Optimize Incubation Time and Compound Concentration: Ensure that the incubation time and concentration range are appropriate for the specific cell line and compound being tested.
-
Problem 3: Poor in vivo efficacy despite promising in vitro activity.
-
Possible Cause: The compound may have poor pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) or high in vivo toxicity. For example, a short plasma half-life can prevent the drug from reaching therapeutic concentrations in the tumor.[17]
-
Troubleshooting Steps:
-
In Silico ADMET Prediction: Use computational tools to predict the ADMET properties of your compound early in the design process.[19][20]
-
In Vivo Toxicity Studies: Conduct acute toxicity studies in animal models like zebrafish or mice to determine the maximum tolerated dose.[6][21][22][23]
-
Pharmacokinetic Studies: Analyze the drug's concentration in plasma and tissues over time to understand its ADME profile.
-
Formulation Development: If poor solubility or rapid metabolism is an issue, consider developing a suitable formulation, such as a nanoemulsion or liposomal delivery system, to improve bioavailability and in vivo performance.[17]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Selected Thiosemicarbazone Derivatives
| Compound ID | Chemical Name | Cell Line | IC50 (µM) | Reference |
| HL(4) | 2-benzoylpyridine N(4)-methylthiosemicarbazone | K562 (leukemia) | 0.002 | [9][10] |
| HL(4) | 2-benzoylpyridine N(4)-methylthiosemicarbazone | BEL7402 (liver cancer) | 0.138 | [9][10] |
| C2 | A synthesized benzaldehyde derivative | PC-12 | 156.2 | [4] |
| C4 | A synthesized benzaldehyde derivative | PC-12 | 629.7 | [4] |
| 2a | Steroidal thiosemicarbazone | K562 (leukemia) | 11.3 | [5] |
| 2b | Steroidal thiosemicarbazone | K562 (leukemia) | 6.7 | [5] |
| 2c | Steroidal thiosemicarbazone | K562 (leukemia) | 6.7 | [5] |
| 2e | Steroidal thiosemicarbazone | K562 (leukemia) | 10.7 | [5] |
| 5a | Steroidal bis(thiadiazoline) | K562 (leukemia) | 8.8 | [5] |
Experimental Protocols
1. Synthesis of Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives through the condensation of a thiosemicarbazide with an aldehyde or ketone.[4][24][25][26]
-
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Aldehyde or ketone derivative (1.0 mmol)
-
Methanol (or ethanol) as solvent
-
-
Procedure:
-
Dissolve the substituted thiosemicarbazide in the alcohol solvent in a round-bottom flask with magnetic stirring.
-
Add a solution of the corresponding aldehyde or ketone to the flask at room temperature.
-
Stir the reaction mixture for a specified time (can range from a few hours to 24 hours) at room temperature or under reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the precipitate with cold solvent (e.g., methanol) and dry it at room temperature.
-
The final product can be purified by recrystallization from a suitable solvent.
-
Characterize the synthesized compound using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[24][25][26]
-
2. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of thiosemicarbazide compounds on cultured cells.[4][26]
-
Materials:
-
Cultured cells (e.g., PC12, K562, or other relevant cell lines)
-
Complete cell culture medium
-
96-well plates
-
Thiosemicarbazide compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1.0 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Prepare serial dilutions of the thiosemicarbazide compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
3. Intracellular Reactive Oxygen Species (ROS) Generation Assay
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4]
-
Materials:
-
Cultured cells
-
96-well plates
-
DCFH-DA stock solution
-
Phosphate-buffered saline (PBS)
-
Thiosemicarbazide compound
-
Fluorescence plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in pre-warmed PBS) and incubate in the dark at 37°C for 30 minutes.[4]
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Treat the cells with the thiosemicarbazide compound at the desired concentrations.
-
Incubate for a specific time (e.g., 3 hours) at 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Compare the fluorescence of treated cells to that of control cells to determine the change in ROS levels.
-
Visualizations
Caption: Workflow for assessing thiosemicarbazide toxicity.
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of Thiosemicarbazides as Botulinum Toxin Active-Site Inhibitors: Enzyme, Cellular, and Rodent Intoxication Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01516F [pubs.rsc.org]
- 6. In Vivo Safety and Efficacy of Thiosemicarbazones in Experimental Mice Infected with Toxoplasma gondii Oocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Newly synthesized derivatives with a thiosemicarbazide group reduce the viability of cancer cell lines. Acute toxicity assessment in Zebrafish (Danio rerio) early life stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments | MDPI [mdpi.com]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
Thiosemicarbazide vs. Semicarbazide Derivatives: A Comparative Analysis of Antibacterial Activity
In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, thiosemicarbazide and semicarbazide derivatives have emerged as promising scaffolds for drug development. Both classes of compounds possess a common structural motif, the azomethine group (>C=N-), which is crucial for their biological activities.[1][2] However, the substitution of the oxygen atom in semicarbazones with a sulfur atom to form thiosemicarbazones leads to significant differences in their antibacterial profiles. This guide provides a detailed comparison of the antibacterial activity of these two classes of compounds, supported by experimental data and protocols.
Superior Antibacterial Efficacy of Thiosemicarbazide Derivatives
The available scientific literature consistently indicates that thiosemicarbazone derivatives generally exhibit more potent antibacterial activity compared to their semicarbazone counterparts.[3] The presence of the sulfur atom in the thiosemicarbazide moiety is believed to enhance the lipophilicity and chelating ability of the molecules, facilitating their interaction with microbial targets.[3][4]
Thiosemicarbazides and their derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, antiviral, and anticancer properties.[5] Their antibacterial efficacy has been documented against a range of both Gram-positive and Gram-negative bacteria.[6][7]
Quantitative Comparison of Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various thiosemicarbazide and semicarbazide derivatives against selected bacterial strains, as reported in the literature. Lower MIC values indicate greater antibacterial potency.
Table 1: Antibacterial Activity of Thiosemicarbazide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | 6.25 | |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide | Pseudomonas aeruginosa | 12.5 | |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide | Bacillus subtilis | 25 | |
| 4-(3-methoxyphenyl)-1-(4-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 3.9 | [8] |
| 4-(4-methoxyphenyl)-1-(4-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 7.81 | [8] |
| 4-(2-methoxyphenyl)-1-(4-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 15.62 | [8] |
| Thiosemicarbazone of 3-acetyl-2,5-dimethylthiophene | Staphylococcus aureus | 50 | [9] |
| Thiosemicarbazone of 3-acetyl-2,5-dimethylthiophene | Escherichia coli | 100 | [9] |
Table 2: Antibacterial Activity of Semicarbazone Derivatives
| Compound/Derivative | Bacterial Strain | IC₅₀ (µg/mL) | Reference |
| N-hydroxy semicarbazone of 2-carboxy benzophenone | Escherichia coli | 31.25 | [10] |
| N-hydroxy semicarbazone of 2-carboxy benzophenone | Pseudomonas aeruginosa | 62.5 | [10] |
| N-hydroxy semicarbazone of 4-methoxyacetophenone | Escherichia coli | >1000 | [10] |
| N-hydroxy semicarbazone of 4-methoxyacetophenone | Pseudomonas aeruginosa | 62.5 | [10] |
| 2-acetylthiophene semicarbazone | Escherichia coli | - | [2] |
| 2-acetylthiophene semicarbazone | Bacillus sp. | - | [2] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The antibacterial activity of thiosemicarbazide and semicarbazide derivatives is primarily evaluated using two standard methods: the broth microdilution method and the agar well/disk diffusion method.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Experimental Workflow:
Detailed Steps:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard, is prepared.[11]
-
Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]
-
The plate is incubated at 37°C for 18-24 hours.[11]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive and negative controls are included in each assay.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to screen for antibacterial activity.[2]
Experimental Workflow:
Detailed Steps:
-
A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton Agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A fixed volume of the test compound dissolved in a suitable solvent (like DMSO) is added to each well.[2]
-
The plates are incubated at 37°C for 24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented).[2]
Proposed Mechanism of Action
While the exact mechanisms of action are still under investigation and can vary between derivatives, a proposed general mechanism involves the chelation of essential metal ions and interference with vital cellular processes.
The ability of thiosemicarbazide and semicarbazide derivatives to act as ligands and form coordination complexes with metal ions is a key feature of their biological activity.[4] This chelation can disrupt the function of metalloenzymes that are crucial for bacterial survival. Additionally, these compounds may directly inhibit enzymes involved in critical metabolic pathways or interfere with DNA synthesis, ultimately leading to bacterial cell death.[10]
Conclusion
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ajchem-b.com [ajchem-b.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Vitro Anticancer Activity of 4-(4-Nitrophenyl)-3-thiosemicarbazide: A Comparative Guide
For researchers and professionals in the field of drug development, identifying novel compounds with potent anticancer activity is a paramount objective. This guide provides a comparative analysis of the in vitro anticancer effects of 4-(4-Nitrophenyl)-3-thiosemicarbazide and its derivatives against standard chemotherapeutic agents. The data presented is collated from various studies to offer a comprehensive overview of its potential as an anticancer candidate.
Comparative Cytotoxicity Analysis
The in vitro efficacy of this compound and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined in multiple studies. For a clear comparison, the following tables summarize the IC50 values of nitrophenyl-substituted thiosemicarbazides and the standard anticancer drugs, Doxorubicin and Cisplatin, against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Nitroacetophenone thiosemicarbazone | A549 (Lung) | 13.43 | [1][2] |
| Nitro-substituted thiosemicarbazide (5d) | U87 (Glioma) | 39.36 | [3] |
| Nitro-substituted semicarbazide (4c) | U87 (Glioma) | 39.34 | [3] |
| 1-(4-nitrobenzoyl)-4-ethylsemicarbazide | LNCaP (Prostate) | No morphological abnormalities observed | [4][5] |
| 1-[(4-nitrophenyl)acetyl]-4-hexylsemicarbazide | LNCaP (Prostate) | No morphological abnormalities observed | [4][5] |
| Standard Drug | Cell Line | IC50 (µM) - 24h exposure | IC50 (µM) - 48h exposure | IC50 (µM) - 72h exposure | Reference(s) |
| Doxorubicin | A549 (Lung) | > 20 | - | - | [6][7] |
| Doxorubicin | HepG2 (Liver) | 12.18 ± 1.89 | 4.06 | 1.35 | [6][7] |
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | - | - | [6] |
| Cisplatin | A549 (Lung) | 16.48 | 36.94 | 6.59 | [8][9] |
| Cisplatin | HepG2 (Liver) | - | 1-5 µg/mL (approx. 3.3-16.7 µM) | - | [10] |
| Cisplatin | MCF-7 (Breast) | - | Large variability reported | Large variability reported | [11] |
Note: The IC50 values can vary between studies due to different experimental conditions, such as cell density and incubation time. Direct comparison should be made with caution. The provided data for this compound derivatives are from various publications and may not have been tested under the same conditions as the standard drugs.
Experimental Protocols
A fundamental technique for assessing the in vitro cytotoxicity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (e.g., this compound)
-
Standard anticancer drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and standard drug in the complete culture medium. After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12][13][14]
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the potential mechanisms of action of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netjournals.org [netjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the ADMET Profiles of Thiosemicarbazide and Semicarbazide Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Thiosemicarbazide and semicarbazide derivatives have emerged as promising scaffolds in drug discovery, particularly in the pursuit of new anticancer agents.[1][2] This guide provides an objective comparison of the ADMET properties of these two compound classes, supported by in silico data, and outlines standard experimental protocols for ADMET assessment.
Executive Summary
A systematic in silico analysis of thiosemicarbazide and semicarbazide derivatives with demonstrated antitumor activity reveals distinct ADMET characteristics.[2][3][4] Generally, semicarbazides exhibit a more favorable pharmacokinetic and safety profile, making them potentially better candidates for further drug development.[1][2][4] In contrast, thiosemicarbazides, while showing higher metabolic activity, also present increased toxicity concerns.[1][2][4]
Key Findings:
-
Semicarbazides: Display more favorable intestinal absorption, higher selectivity, and a lower risk of drug interactions.[1][2][3] They are considered better candidates for anticancer drug trials due to their superior pharmacokinetic, pharmacodynamic, and toxicity profiles.[1][2][4]
-
Thiosemicarbazides: Characterized by a higher probability of metabolic activity, which can be advantageous in certain therapeutic contexts. However, this is accompanied by increased toxicity.[1][2][3] They exhibit significantly higher plasma protein binding, a lower unbound fraction, and a longer half-life.[1][2][3] Their potential to induce oxidative stress and DNA damage is a double-edged sword, representing a possible anticancer strategy but also a toxicity risk.[1][2]
Comparative ADMET Data
The following tables summarize the in silico ADMET predictions for thiosemicarbazide and semicarbazide derivatives based on a comparative analysis.[1][2][4]
Table 1: Physicochemical Properties and Absorption
| Parameter | Semicarbazides | Thiosemicarbazides | Significance | Favorable Profile |
| Human Intestinal Absorption (HIA > 30%) | Higher Probability | Lower Probability | p < 0.05 | Semicarbazides |
| Caco-2 Permeability | Lower Values | Higher Values | p < 0.05 | Thiosemicarbazides |
| P-glycoprotein (P-gp) Substrate | Higher Probability | Lower Probability | p < 0.05 | Thiosemicarbazides |
Table 2: Distribution
| Parameter | Semicarbazides | Thiosemicarbazides | Significance | Favorable Profile |
| Volume of Distribution (VD) | No Significant Difference | No Significant Difference | p > 0.05 | N/A |
| Blood-Brain Barrier (BBB) Crossing | No Significant Difference | No Significant Difference | p > 0.05 | N/A |
| Plasma Protein Binding (PPB) | Lower Probability | Significantly Higher Probability | p > 0.05 | Semicarbazides |
| Fraction Unbound in Plasma | Higher Percentage | Significantly Lower Percentage | p > 0.05 | Semicarbazides |
Table 3: Metabolism
| Parameter | Semicarbazides | Thiosemicarbazides | Significance | Favorable Profile |
| CYP450 2D6 Substrate | Lower Probability | Higher Probability | p < 0.05 | Semicarbazides |
| CYP450 3A4 Substrate | Lower Probability | Higher Probability | p < 0.05 | Semicarbazides |
Table 4: Excretion
| Parameter | Semicarbazides | Thiosemicarbazides | Significance | Favorable Profile |
| Clearance | Lower Mean | Higher Mean | p > 0.05 | Semicarbazides |
| Half-life | Shorter | Significantly Longer | p < 0.05 | Application Dependent |
Table 5: Toxicity
| Parameter | Semicarbazides | Thiosemicarbazides | Significance | Favorable Profile |
| hERG Inhibition | Lower Probability | Higher Probability | p < 0.05 | Semicarbazides |
| Human Hepatotoxicity | Lower Probability | Higher Probability | p < 0.05 | Semicarbazides |
| Drug-Induced Liver Injury | Lower Probability | Higher Probability | p < 0.05 | Semicarbazides |
| AMES Toxicity | Lower Probability | Higher Probability | p < 0.05 | Semicarbazides |
Experimental Protocols
While the comparative data presented is based on in silico modeling, experimental validation is a critical step in drug development. Below are generalized protocols for key in vitro ADMET assays.
In Silico ADMET Profiling
-
Objective: To predict the ADMET properties of compounds using computational models.
-
Methodology: A common tool for this is ADMETlab 2.0.[2][4] The chemical structures of the compounds of interest are converted to SMILES format and submitted to the web server. The software calculates various physicochemical and pharmacokinetic properties based on machine learning models trained on large datasets of known compounds.
-
Data Analysis: The output provides probabilities or categorical predictions for various ADMET endpoints, such as those listed in the tables above. Statistical analysis (e.g., Student's t-test, Mann-Whitney U test) is used to compare the profiles of different compound classes.[1][2]
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a drug candidate.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
The test compound is added to the apical (AP) side of the monolayer.
-
Samples are taken from the basolateral (BL) side at various time points.
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
-
Data Analysis: Papp values are used to classify compounds as having low, medium, or high permeability.
Metabolic Stability Assay
-
Objective: To determine the susceptibility of a compound to metabolism by liver enzymes.
-
Methodology:
-
The test compound is incubated with liver microsomes (or other metabolic enzyme systems like S9 fraction or hepatocytes) and NADPH (a cofactor for CYP450 enzymes).
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of the parent compound remaining is measured by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To evaluate the toxicity of a compound on cultured cells.
-
Methodology:
-
Cells (e.g., a cancer cell line or a normal cell line) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined.
Visualizations
The following diagrams illustrate a general workflow for ADMET profiling and a key toxicity pathway associated with thiosemicarbazide compounds.
Caption: Generalized workflow for ADMET profiling in drug discovery.
Caption: Proposed toxicity pathway for thiosemicarbazides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Validating Molecular Docking: An Experimental Comparison Guide for Thiosemicarbazide Inhibitors
For researchers, scientists, and drug development professionals, the journey from in silico molecular docking predictions to validated bioactive compounds is paved with rigorous experimental verification. This guide provides an objective comparison of experimental techniques used to validate the efficacy of thiosemicarbazide-based inhibitors, supported by experimental data and detailed protocols.
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[1][2] Molecular docking has become an indispensable tool for the initial screening and identification of promising thiosemicarbazide-based inhibitors. However, the true inhibitory potential of these computationally predicted hits must be confirmed through robust experimental validation. This guide outlines and compares the key in vitro and biophysical assays employed for this purpose, providing a framework for the systematic evaluation of these promising therapeutic agents.
Comparative Efficacy of Thiosemicarbazide Inhibitors: A Data-Driven Overview
To facilitate a clear comparison of the performance of various thiosemicarbazide derivatives, the following tables summarize their inhibitory activities against different biological targets as determined by common experimental assays.
Table 1: In Vitro Anticancer Activity of Thiosemicarbazide Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7 | MCF-7 (Breast) | MTT | 8.19 | [3] |
| Compound 7 | A549 (Lung) | MTT | - | [4] |
| PdB1 | MCF-7 (Breast) | MTT | >50 | [5] |
| PdB1 | MDA-MB-231 (Breast) | MTT | ~2 | [5] |
| PdC1 | MCF-7 (Breast) | MTT | >50 | [5] |
| PdC1 | MDA-MB-231 (Breast) | MTT | <2 | [5] |
| 2-HBTSc | MCF-7 (Breast) | MTT | 3.36 µg/mL | [6] |
| 4-HBTSc | MCF-7 (Breast) | MTT | 3.60 µg/mL | [6] |
| 3-MBTSc | MCF-7 (Breast) | MTT | 2.821 µg/mL | [7] |
| 4-NBTSc | MCF-7 (Breast) | MTT | 7.102 µg/mL | [7] |
| 3-MBTSc | B16-F0 (Melanoma) | MTT | 2.904 µg/mL | [7] |
| 4-NBTSc | B16-F0 (Melanoma) | MTT | 7.129 µg/mL | [7] |
| Compound 6c | A549 (Lung) | MTT | 15.69 | [8] |
| Compound 6c | HepG2 (Liver) | MTT | 13.68 | [8] |
| Compound 6c | MCF-7 (Breast) | MTT | 19.13 | [8] |
| FA4 | A549 (Lung) | MTT | 1.84 | [9] |
| FA4 | MCF-7 (Breast) | MTT | 1.53 | [9] |
| PS3 | A549 (Lung) | MTT | 2.20 | [9] |
| PS3 | MCF-7 (Breast) | MTT | 1.81 | [9] |
Table 2: Enzyme Inhibition by Thiosemicarbazone Derivatives
| Compound ID | Target Enzyme | Assay Method | IC50 (µM) | Reference |
| 3c | Urease | Indophenol | 2.7 ± 0.5 | [2] |
| 3a | Urease | Indophenol | 7.0 ± 0.6 | [2] |
| 3b | Urease | Indophenol | 7.5 ± 0.1 | [2] |
| 1b | Urease | - | 0.6 ± 0.01 | [10] |
| 2i | Urease | - | 0.80 ± 0.01 | [10] |
| TSC 6 | Tyrosinase | Spectrophotometry | 0.34 | [11] |
| TSC 5 | Tyrosinase | Spectrophotometry | < 1 | [11] |
| TSC 8 | Tyrosinase | Spectrophotometry | < 1 | [11] |
| TSC 9 | Tyrosinase | Spectrophotometry | < 1 | [11] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase | Spectrophotometry | 0.76 (monophenolase) | [12] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase | Spectrophotometry | 3.80 (diphenolase) | [12] |
| 4f | Tyrosinase | Spectrophotometry | 1.21 ± 0.02 | [13] |
| TSC10 | VEGFR-2 | Kinase Assay | 0.119 | [14] |
| Compound 2 | VEGFR-2 | Kinase Assay | 69.62 | [15] |
Experimental Protocols: A Step-by-Step Guide to Validation
Accurate and reproducible experimental data are the cornerstone of scientific validation. This section provides detailed methodologies for key assays used to evaluate thiosemicarbazide inhibitors.
Biochemical Assays: Quantifying Enzyme Inhibition
1. Urease Inhibition Assay (Indophenol Method)
This assay determines the inhibitory effect of compounds on the urease enzyme, which is implicated in infections by bacteria such as Helicobacter pylori.
-
Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is quantified using the indophenol reaction, which forms a blue-colored complex that can be measured spectrophotometrically. A decrease in ammonia production in the presence of the inhibitor indicates enzyme inhibition.
-
Protocol:
-
Prepare a reaction mixture containing 40 µL of buffer (100 mmol/L urea, 0.01 mol/L K₂HPO₄, 1 mmol/L EDTA, and 0.01 mol/L LiCl₂, pH 8.2), 10 µL of Jack bean urease (5 U/mL), and 10 µL of the test compound at various concentrations.
-
Incubate the mixture for 30 minutes at 37°C in a 96-well plate.
-
To determine the residual enzyme activity, add 10 µL of urea (1 mM) and incubate for another 30 minutes.
-
Add 40 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 40 µL of alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chloride NaClO) to each well.
-
Incubate for 10 minutes at 37°C.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value. Thiourea is commonly used as a standard inhibitor for comparison.[16]
-
2. Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis, relevant for cosmetics and treatments for hyperpigmentation.[7]
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The rate of dopachrome formation can be monitored spectrophotometrically at 475 nm. A reduction in the rate of color formation indicates tyrosinase inhibition.
-
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing 20 µL of mushroom tyrosinase solution, 10 µL of the test compound solution, and 160 µL of phosphate buffer (pH 6.8).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for a set period.
-
Calculate the initial velocity of the reaction and the percentage of inhibition. Kojic acid is often used as a reference inhibitor.[13]
-
3. VEGFR-2 Kinase Assay
This assay evaluates the ability of compounds to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[14][15]
-
Principle: VEGFR-2 is a tyrosine kinase that phosphorylates specific substrate proteins. The assay measures the amount of ATP consumed during the phosphorylation reaction using a luminescence-based method. A higher luminescence signal indicates less ATP consumption and therefore, greater inhibition of the kinase.
-
Protocol:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add recombinant human VEGFR-2 kinase domain and a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo™.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value. Sorafenib is a commonly used reference drug.
-
Cellular Assays: Assessing Biological Effects
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., MCF-7, A549, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiosemicarbazide inhibitor for a specific period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value. Doxorubicin is often used as a positive control.[7]
-
Biophysical Techniques: Characterizing Binding Interactions
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics and affinity of biomolecular interactions in real-time.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
-
Protocol:
-
Immobilize the target protein (ligand) onto a suitable sensor chip.
-
Inject a series of concentrations of the thiosemicarbazide inhibitor (analyte) over the sensor surface.
-
Monitor the binding and dissociation phases in real-time by recording the SPR signal (measured in Resonance Units, RU).
-
Regenerate the sensor surface to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.
-
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol:
-
Place the purified target protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the thiosemicarbazide inhibitor.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection.
-
Plot the heat change per injection against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways and workflows.
Caption: A typical workflow for validating thiosemicarbazide inhibitors.
Caption: Apoptosis induction by a thiosemicarbazone derivative.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The experimental validation of molecular docking results is a critical step in the drug discovery pipeline. For thiosemicarbazide inhibitors, a multi-faceted approach combining biochemical, cellular, and biophysical assays provides a comprehensive understanding of their therapeutic potential. This guide offers a framework for comparing and selecting the most appropriate experimental methods, ultimately facilitating the translation of promising in silico hits into clinically relevant drug candidates. The presented data and protocols serve as a valuable resource for researchers dedicated to advancing the field of thiosemicarbazide-based drug development.
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Inhibitory activity and mechanism of thiosemicarbazide derivatives on tyrosinase and their anti-browning activity in fresh apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Unveiling the Protective Potential: A Comparative Study of Thiosemicarbazone Derivatives as Corrosion Inhibitors
A deep dive into the efficacy of various thiosemicarbazone derivatives reveals their significant potential in mitigating corrosion of mild steel in acidic environments. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and scientists in the development of advanced anti-corrosion agents.
Thiosemicarbazones, a class of organic compounds containing sulfur, nitrogen, and an aromatic moiety, have garnered considerable attention as effective corrosion inhibitors.[1][2] Their efficacy stems from the presence of heteroatoms (N, S, O) and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1][2][3] This guide compares the corrosion inhibition efficiency of several thiosemicarbazone derivatives, highlighting the impact of molecular structure on their protective capabilities.
Performance Under Scrutiny: A Data-Driven Comparison
The inhibition efficiency of various thiosemicarbazone derivatives has been evaluated under different experimental conditions. The following table summarizes the key performance indicators for a selection of these compounds on mild steel in acidic media.
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Measurement Technique | Reference |
| 2-acetylpyridine-4-ethyl-3-thiosemicarbazone (HAcETSc) | 1 M HCl | 2 mM | Not Specified | 71.31 | Potentiodynamic Polarization | [3][4] |
| Dichlorophenyltin(IV) 2-acetylpyridine-4-ethyl-3-thiosemicarbazone (Sn(HAcETSc)PhenCl2) | 1 M HCl | 2 mM | Not Specified | 88.44 | Potentiodynamic Polarization | [3][4] |
| 2-acetylthiophene thiosemicarbazone (2-AT) | 1 M HCl | 0.5 mM | 303 K | 96.6 | Weight Loss | [5] |
| 2-(2,4-dimethoxybenzylidene)hydrazinecarbothioamide (DMBHC) | 1N H2SO4 | 0.5 mM | Not Specified | 94.86 | Electrochemical Impedance Spectroscopy | [6][7] |
| 4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone (DMABT) | 1 N HCl | Not Specified | Not Specified | >90 | Not Specified | [8] |
| 4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone (DMABT) | 0.5 M H2SO4 | 100 ppm | Not Specified | 97 | Gravimetric | [9] |
| 3-pyridinecarboxaldehyde thiosemicarbazone (META) | 1.0 M HCl | 0.01 M | Not Specified | >94 | Weight Loss, Potentiodynamic Polarization, EIS | [10] |
| Halogen-substituted benzaldehyde thiosemicarbazones (Br-BT > Cl-BT > F-BT > H-BT) | HCl | 400 µM | Not Specified | 95.3 (Br-BT) | Weight Loss, Electrochemical Techniques | [11][12] |
The data clearly indicates that the inhibition efficiency is influenced by the molecular structure of the thiosemicarbazone derivative, its concentration, and the nature of the corrosive environment. For instance, the tin complex of a thiosemicarbazone derivative (Sn(HAcETSc)PhenCl2) exhibited higher inhibition efficiency compared to its parent ligand (HAcETSc), suggesting a synergistic effect.[3][4] Furthermore, the presence of different functional groups, such as in halogen-substituted benzaldehyde thiosemicarbazones, significantly impacts their performance.[11][12]
The Science Behind the Shield: Mechanism of Inhibition
The primary mechanism of corrosion inhibition by thiosemicarbazone derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). The presence of heteroatoms with lone pairs of electrons and the π-electrons of the aromatic rings facilitate the formation of a coordinate bond with the vacant d-orbitals of the iron atoms on the mild steel surface. This forms a protective film that isolates the metal from the corrosive medium. Most studies suggest that the adsorption of these inhibitors follows the Langmuir adsorption isotherm.[3][4][5]
Caption: Corrosion inhibition mechanism of thiosemicarbazone derivatives on a metal surface.
Experimental Corner: How Performance is Measured
The evaluation of corrosion inhibition efficiency relies on a suite of well-established electrochemical and gravimetric techniques.
Experimental Workflow
The general workflow for evaluating a potential corrosion inhibitor is as follows:
Caption: General experimental workflow for corrosion inhibitor evaluation.
Key Experimental Protocols
-
Weight Loss Measurement: This is a straightforward gravimetric method.
-
Mild steel coupons of known dimensions are cleaned, dried, and weighed.
-
The coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration and at a controlled temperature.
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the formula: IE(%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Potentiodynamic Polarization: This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
A three-electrode setup is used, consisting of a working electrode (mild steel), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
The mild steel electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP).
-
The potential is then scanned in both the anodic and cathodic directions from the OCP.
-
The resulting Tafel plots are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes. The inhibition efficiency is calculated as: IE(%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
The same three-electrode setup as in potentiodynamic polarization is used.
-
The system is perturbed with a small amplitude AC signal at various frequencies at the OCP.
-
The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
The inhibition efficiency is calculated from the charge transfer resistance values: IE(%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. [PDF] Electrochemical Studies of Thiosemicarbazone Derivative and Its Tin(IV) Complex as Corrosion Inhibitor for Mild Steel in 1 M Hydrochloric Acid | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05690A [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Data Cross-Reference for 4-(4-Nitrophenyl)-3-thiosemicarbazide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reference of spectroscopic data for 4-(4-Nitrophenyl)-3-thiosemicarbazide. It offers a comparative analysis with related thiosemicarbazide derivatives and includes detailed experimental protocols for key spectroscopic techniques.
Introduction to this compound
This compound is a thiosemicarbazide derivative containing a nitrophenyl group. Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The incorporation of the 4-nitrophenyl moiety can significantly influence the electronic properties and, consequently, the biological activity and spectroscopic characteristics of the molecule. Accurate and comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and provide a comparison with structurally related compounds, Thiosemicarbazide and 4-Phenyl-3-thiosemicarbazide.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -NH Protons | -NH₂ Protons |
| This compound | Data not available in the conducted search | Data not available in the conducted search | Data not available in the conducted search |
| 4-Phenyl-3-thiosemicarbazide | ~7.1-7.5 (m) | ~8.2 (s), ~9.5 (s) | ~4.8 (br s) |
| Thiosemicarbazide | Not Applicable | ~7.8 (s) | ~6.9 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | C=S Carbon |
| This compound | Data not available in the conducted search | Data not available in the conducted search |
| 4-Phenyl-3-thiosemicarbazide | ~125-140 | ~183 |
| Thiosemicarbazide | Not Applicable | ~180 |
Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | ν(N-H) Stretching | ν(C=S) Stretching | ν(NO₂) Stretching (asymmetric/symmetric) |
| This compound | Data not available in the conducted search | Data not available in the conducted search | Data not available in the conducted search |
| 4-Phenyl-3-thiosemicarbazide | ~3100-3400 | ~850, ~1350 | Not Applicable |
| Thiosemicarbazide | ~3100-3400 | ~800, ~1300 | Not Applicable |
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | Solvent | λmax |
| This compound | Data not available in the conducted search | Data not available in the conducted search |
| 4-Phenyl-3-thiosemicarbazide | Ethanol | ~250 |
| Thiosemicarbazide | Water | ~234 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 212.03 | Data not available in the conducted search |
| 4-Phenyl-3-thiosemicarbazide | 167.05 | 135, 108, 93, 77 |
| Thiosemicarbazide | 91.02 | 75, 60, 44 |
Note: The data for the comparative compounds are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared spectrophotometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct injection or gas chromatography (GC) can be used. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.
-
Ionization: Ionize the sample molecules using an appropriate method (e.g., electron impact [EI] for GC-MS or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing and analysis of spectroscopic data for compound characterization.
Efficacy of 4-Nitrophenyl Substituted Thiosemicarbazides: A Comparative Analysis
A detailed examination of 4-nitrophenyl substituted thiosemicarbazides reveals their potent and broad-spectrum biological activities, particularly in antimicrobial and anticancer applications. When compared to other analogs, these compounds frequently exhibit enhanced efficacy, a characteristic attributed to the strong electron-withdrawing nature of the nitro group at the para position of the phenyl ring.
Thiosemicarbazides, a class of compounds known for their versatile biological activities, have been the subject of extensive research in medicinal chemistry. The substitution pattern on the phenyl ring of these molecules plays a crucial role in determining their pharmacological properties. Among the various analogs, the 4-nitrophenyl substituted derivatives have emerged as particularly promising candidates. Studies have demonstrated their significant inhibitory effects against various cancer cell lines and a wide range of bacterial strains.
This guide provides a comparative overview of the efficacy of 4-nitrophenyl substituted thiosemicarbazides against other analogs, supported by quantitative data from multiple studies. Detailed experimental protocols for the key assays are also presented to aid researchers in their drug discovery and development efforts.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anticancer and antibacterial activities of 4-nitrophenyl substituted thiosemicarbazides and other representative analogs.
Anticancer Activity (IC50, µM)
| Compound/Analog | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | LNCaP (Prostate) | G-361 (Melanoma) |
| 4-Nitrophenyl Derivative 1 | 6.88[1] | 3.47[1] | 1.92[1] | - | - |
| 4-Nitrophenyl Derivative 4 | Significantly Inhibited[1][2] | Significantly Inhibited[1][2] | Significantly Inhibited[1][2] | - | - |
| 4-Chlorophenyl Derivative | - | - | Significant Activity | - | - |
| 4-Fluorophenoxyacetyl Derivative (AB1) | >500 | - | - | 252.14[3] | 369.37[3] |
| 4-Fluorophenoxyacetyl Derivative (AB2) | - | - | - | 108.14[3] | - |
| 4-(4-Cyanophenyl) Derivative 5 | 4.30 (µg/mL)[4] | - | - | - | - |
| 4-(4-Cyanophenyl) Derivative 6 | 5.50 (µg/mL)[4] | - | - | - | - |
| Doxorubicin (Reference) | - | 4.50[1] | - | - | - |
| Cisplatin (Reference) | 12.00 (µg/mL)[4] | - | - | - | - |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.
Antibacterial Activity (MIC, µg/mL)
| Compound/Analog | S. aureus | S. epidermidis | S. mutans | S. sanguinis | M. luteus |
| 4-Nitrophenyl Derivatives (6-8) | Active[1][2] | Active[1][2] | Active[1][2] | Active[1][2] | - |
| 4-Nitrophenyl Derivatives (1, 2, 4-6) | - | 7.81-62.5[1] | 7.81-62.5[1] | 7.81-62.5[1] | - |
| 2-Chlorophenyl Derivative (SA1) | 62.5 | - | - | - | - |
| 3-Trifluoromethylphenyl Derivative (SA11) | - | - | - | - | 3.9[5] |
| 3-Chlorophenyl Derivative (3a) | 15.63-31.25[6] | 7.8-31.25[6] | - | - | 7.8-31.25[6] |
| Ciprofloxacin (Reference) | 0.24-0.98[5] | - | - | - | - |
| Cefuroxime (Reference) | 0.24-62.5[5] | - | - | - | - |
Experimental Protocols
Antiproliferative Activity (MTT Assay)
The cytotoxicity of the thiosemicarbazide derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antibacterial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many thiosemicarbazide derivatives are still under investigation, several studies suggest their involvement in key cellular processes. In cancer, thiosemicarbazides are thought to induce apoptosis (programmed cell death) and may also act as inhibitors of enzymes crucial for cancer cell proliferation.[7] For their antibacterial effects, molecular docking studies suggest that they may inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1]
Caption: General workflow for the synthesis and biological evaluation of thiosemicarbazide analogs.
Caption: Proposed mechanisms of action for the anticancer and antibacterial activities of thiosemicarbazides.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of In Silico and In Vitro Biological Activities of 4-(4-Nitrophenyl)-3-thiosemicarbazide and Its Analogs
A comprehensive guide for researchers and drug development professionals on the predictive power of computational models versus laboratory-validated biological activities of 4-(4-nitrophenyl)-3-thiosemicarbazide and structurally related compounds. This report synthesizes available data to provide an objective comparison, supported by experimental data and detailed methodologies, to aid in the rational design of future therapeutic agents.
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of a toxophoric N-C=S group and the ability to form stable complexes with metal ions are believed to contribute to their pharmacological effects. The 4-nitrophenyl moiety, in particular, is a common substituent in medicinal chemistry, often enhancing the biological activity of the parent molecule. This guide focuses on comparing the computationally predicted (in silico) and experimentally determined (in vitro) activities of this compound and its close structural analogs, providing a critical perspective on the synergy between computational and experimental approaches in drug discovery.
Data Presentation: In Silico Predictions vs. In Vitro aA
The following tables summarize the quantitative data from various studies, comparing the predicted and observed biological activities of thiosemicarbazide derivatives.
Table 1: In Silico Molecular Docking and In Vitro Anticancer Activity of 4-Nitrobenzaldehyde Thiosemicarbazone (4-NBTSc)
| Target Protein | In Silico Binding Energy (kcal/mol) | Cancer Cell Line | In Vitro IC50 (µg/mL) | Reference |
| TGF-β1 | -42.34 | - | - | [1] |
| PARP | - | MCF-7 (Breast) | 2.80 | [2] |
| VEGFR-1 | - | A549 (Lung) | 7.59 | [2] |
| BRAF V600E | - | - | - | [1] |
Note: 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) is a closely related derivative of this compound.
Table 2: In Silico Prediction and In Vitro Antibacterial Activity of Thiosemicarbazide Derivatives with a 4-Nitrophenyl Group
| Derivative | Predicted Activity (PASS) | Bacterial Strain | In Vitro MIC (µg/mL) | Reference |
| Compound 1 | α-glucosidase inhibitor | S. aureus | >125 | [3] |
| Compound 4 | α-glucosidase inhibitor | S. epidermidis | 62.5 | [3][4] |
| Compound 6 | α-glucosidase inhibitor | S. mutans | 31.25 | [3][4] |
| Compound 7 | α-glucosidase inhibitor | S. sanguinis | 62.5 | [3][4] |
| Compound 8 | α-glucosidase inhibitor | E. coli | >125 | [3] |
Note: The specific structures of compounds 1, 4, 6, 7, and 8 are detailed in the cited reference. These are derivatives of thiosemicarbazide containing a 4-nitrophenyl group.[3]
Experimental Protocols
In Silico Molecular Docking
Molecular docking studies are performed to predict the binding affinity and mode of interaction between a ligand and a target protein. A typical workflow is as follows:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., PDB). The ligand structure, in this case, 4-nitrobenzaldehyde thiosemicarbazone, is drawn using chemical drawing software and optimized for its 3D conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The software calculates a binding energy or score for each pose, which represents the predicted binding affinity. The pose with the lowest energy is generally considered the most likely binding mode. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.[2]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., 4-NBTSc) and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48 hours).
-
MTT Addition and Incubation: After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]
In Vitro Antibacterial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strain Preparation: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium to achieve a specific turbidity corresponding to a known cell density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Visualizations
Caption: A generalized workflow comparing in silico and in vitro evaluation of anticancer drug candidates.
Caption: A simplified diagram illustrating the potential inhibitory action of 4-NBTSc on the TGF-β signaling pathway.
Conclusion
The comparative analysis of in silico and in vitro data for this compound and its analogs reveals a promising correlation between computational predictions and experimental outcomes. Molecular docking studies have successfully identified potential protein targets, and the predicted binding affinities often translate to significant in vitro biological activity, as evidenced by the low IC50 values in cancer cell lines and MIC values against various bacterial strains. While in silico methods provide a rapid and cost-effective approach to screen large libraries of compounds and prioritize candidates for synthesis and testing, in vitro assays remain indispensable for validating these predictions and providing a more accurate measure of biological activity. The integration of both in silico and in vitro methodologies in a cohesive workflow, as illustrated, is crucial for accelerating the drug discovery and development process. Future studies should aim to further refine computational models to enhance their predictive accuracy and expand the scope of in vitro testing to include a wider range of biological targets and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Double-Edged Sword: Thiosemicarbazide Derivatives Show Selective Cytotoxicity Towards Cancer Cells
For Immediate Release
A comprehensive analysis of recent studies reveals that novel thiosemicarbazide derivatives exhibit significant cytotoxic effects against a range of cancer cell lines while displaying markedly lower toxicity towards normal, healthy cells. This selective activity positions these compounds as promising candidates for the development of targeted anticancer therapies with potentially fewer side effects than conventional chemotherapy.
This guide synthesizes key findings on the cytotoxicity of various thiosemicarbazide derivatives, presenting comparative data, detailed experimental protocols, and elucidating the underlying molecular mechanisms of their action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity: A Quantitative Overview
The antitumor potential of several thiosemicarbazide derivatives has been quantified using the IC50 metric, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The data, summarized in the table below, clearly illustrates the differential effects of these compounds on cancerous versus non-cancerous cell lines.
| Derivative Name/Code | Cancer Cell Line | Type of Cancer | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative 8 | MCF-7 | Breast Cancer | 88.06[1][2] | HBL-100 (non-tumorigenic breast) | 153.3[1] | 1.74 |
| AMJ13 | Breast Cancer | 66.82[1][2] | 2.30 | |||
| Derivative C4 | HT-29 | Colon Cancer | 6.7 | NCM460 (normal colon epithelial) | >30 | >4.48 |
| SW620 | Colon Cancer (metastatic) | 8.3 | >3.61 | |||
| 3-MBTSc | MCF-7 | Breast Cancer | <10 | MCF-10A (breast epithelial) | >80% viability at test conc. | - |
| B16-F0 | Mouse Melanoma | <10 | NIH/3T3 (mouse fibroblast) | >80% viability at test conc. | - | |
| EAC | Mouse Ehrlich Ascites Carcinoma | <10 | - | |||
| 4-NBTSc | MCF-7 | Breast Cancer | 7.10 | MCF-10A (breast epithelial) | >80% viability at test conc. | - |
| B16-F0 | Mouse Melanoma | 7.13 | NIH/3T3 (mouse fibroblast) | >80% viability at test conc. | - | |
| EAC | Mouse Ehrlich Ascites Carcinoma | 3.83 | - | |||
| Compound 1 | MKN74 | Stomach Cancer | 137.38 | BJ (human skin fibroblast) | 631.45 | 4.60 |
| Compound 2 | MKN74 | Stomach Cancer | 143.54 | BJ (human skin fibroblast) | 756.85 | 5.27 |
Note: Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Delving into the Mechanism: How Thiosemicarbazides Target Cancer
The selective cytotoxicity of thiosemicarbazide derivatives is attributed to their ability to induce programmed cell death, or apoptosis, preferentially in cancer cells. One of the key mechanisms involves the generation of reactive oxygen species (ROS) within the cancer cells. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of enzymes known as caspases, including caspase-9 and caspase-3, which execute the apoptotic process.[1][2]
References
- 1. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative structure-activity relationship (QSAR) validation for thiosemicarbazides
A Comparative Guide to the QSAR Validation of Thiosemicarbazides ##
The quantitative structure-activity relationship (QSAR) is a computational modeling technique used to ascertain the relationship between the chemical structures of compounds and their biological activities. For thiosemicarbazides, a class of compounds with a wide range of therapeutic potential, QSAR models are instrumental in guiding the synthesis of new derivatives with enhanced efficacy. This guide provides a comparative overview of various QSAR studies on thiosemicarbazides, focusing on the validation of models for anticancer, antitubercular, and tyrosinase inhibitory activities.
Comparison of QSAR Model Validation Parameters
The robustness and predictive power of a QSAR model are evaluated through rigorous statistical validation. The following tables summarize the key validation parameters from different studies on thiosemicarbazide derivatives, offering a direct comparison of the predictive capabilities of various models.
Anticancer Activity
| QSAR Model | No. of Compounds | r² | q² (or R²cv) | Other Validation Metrics | Reference |
| MLR | 20 | 0.9608 | 0.9286 | PRESS, SDEP, Y-Scrambling | [1] |
| SVM | 20 | - | 0.8923 | PRESS, SDEP, Y-Scrambling | [1] |
-
r² (Coefficient of determination): Indicates the goodness of fit of the model.
-
q² or R²cv (Cross-validated r²): Measures the predictive ability of the model.
-
PRESS (Predicted Residual Sum of Squares): A measure of the model's predictive ability.
-
SDEP (Standard Deviation of Error of Prediction): The standard deviation of the prediction errors.
-
Y-Scrambling: A method to check for chance correlations.
Antitubercular Activity
| QSAR Model | No. of Compounds | r² | q² (or R²cv) | Other Validation Metrics | Reference |
| MLR | - | 0.83 | >0.5 | F = 47.96, s = 0.31, Q_LMO, Q_boot, Y-randomization, Tropsha's test | [2][3] |
| PCR | - | - | - | Maximum variance in activity: 73% | [4] |
-
F: Fisher's test value, indicating the statistical significance of the model.
-
s: Standard error of the estimate.
-
Q_LMO (Leave-many-out cross-validation q²): A variation of cross-validation.
-
Q_boot (Bootstrap q²): Validation using bootstrap sampling.
-
Tropsha's test: A set of criteria for assessing the predictive ability of a QSAR model.
-
PCR (Principal Component Regression): A regression method based on principal component analysis.
Tyrosinase Inhibitory Activity
| QSAR Model | No. of Compounds (Training/Test) | q² | r² | Other Validation Metrics | Reference |
| CoMFA | 23/8 | 0.926 | 0.986 | PRESS | [5] |
| CoMSIA | 23/8 | 0.933 | 0.984 | Progressive scrambling analysis | [5] |
-
CoMFA (Comparative Molecular Field Analysis): A 3D-QSAR technique that correlates biological activity with steric and electrostatic fields.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): A 3D-QSAR method that uses similarity indices in addition to steric and electrostatic fields.
Experimental Protocols
The development and validation of a QSAR model follow a systematic workflow. Below are detailed methodologies for the key experiments cited in the reviewed studies.
General QSAR Model Development and Validation Workflow
Caption: A generalized workflow for the development and validation of QSAR models for thiosemicarbazide derivatives.
Detailed Methodologies
1. Dataset Preparation and Structural Optimization:
-
Data Collection: A set of thiosemicarbazide derivatives with their corresponding biological activities (e.g., IC50 values for anticancer activity) is compiled from the literature.
-
Structure Generation: The 2D structures of the molecules are drawn using chemical drawing software like Marvin Sketch or ChemDraw.[1] These are then converted to 3D structures.
-
Energy Minimization: The 3D structures are optimized to their lowest energy conformation using computational chemistry software and appropriate force fields.
-
Data Splitting: The dataset is divided into a training set, used for building the QSAR model, and a test set, used for external validation of the model's predictive power.
2. Descriptor Calculation and Selection:
-
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software such as E-dragon or PaDEL-Descriptor.[1] These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
Descriptor Selection: To avoid overfitting and to build a robust model, a subset of the most relevant descriptors is selected. This can be achieved using various statistical methods like genetic algorithms, stepwise multiple linear regression, or principal component analysis.
3. Model Development:
-
Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors (independent variables) and the biological activity (dependent variable).[1]
-
Support Vector Machine (SVM): A machine learning technique that can be used for both linear and non-linear QSAR modeling.[1]
-
3D-QSAR (CoMFA/CoMSIA): These methods require the alignment of the 3D structures of the compounds in the dataset. They then calculate steric and electrostatic (CoMFA) or similarity (CoMSIA) fields around the molecules and correlate these fields with biological activity.[5]
4. Model Validation:
-
Internal Validation: The predictive ability of the model is assessed using the training set. The most common method is leave-one-out cross-validation (LOO-CV), where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. The overall predictive ability is then quantified by the cross-validated correlation coefficient (q²).[2] Other internal validation techniques include leave-many-out cross-validation and bootstrapping.[2]
-
External Validation: The predictive performance of the developed model is evaluated on an independent test set of compounds that were not used in the model development. The correlation between the predicted and experimental activities of the test set compounds provides a reliable measure of the model's predictive power.[2]
-
Y-Scrambling: The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. A significant decrease in the r² and q² values of the scrambled models compared to the original model indicates that the original model is not due to chance correlation.[1][2]
Signaling Pathways and Experimental Workflows
The development of potent thiosemicarbazide-based therapeutic agents often involves understanding their mechanism of action at a molecular level. While QSAR provides a statistical model for activity prediction, integrating it with knowledge of biological pathways can offer a more holistic approach to drug design.
Caption: An integrated workflow illustrating the interplay between QSAR modeling, chemical synthesis, and biological evaluation in the discovery of novel thiosemicarbazide-based drugs.
References
- 1. iomcworld.org [iomcworld.org]
- 2. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Nitrophenyl)-3-thiosemicarbazide: A Comprehensive Guide
For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed protocol for the proper disposal of 4-(4-Nitrophenyl)-3-thiosemicarbazide, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for maintaining regulatory compliance and upholding the highest standards of laboratory safety.
Immediate Safety and Hazard Profile
This compound is a toxic solid organic compound.[1] It is harmful if swallowed, comes into contact with the skin, or is inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] As such, it should not be released into the environment and must be disposed of as hazardous waste.[1] The parent compound, thiosemicarbazide, is classified by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste, with the waste code P116.[3] Due to its similar structure and toxicity profile, this compound should be managed as a P-listed hazardous waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from dust particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Disposal Considerations
The following table summarizes key data points relevant to the safe disposal of this compound and similarly classified hazardous wastes.
| Parameter | Value/Guideline | Regulatory Citation |
| EPA Hazardous Waste Code | P116 (as a thiosemicarbazide derivative) | 40 CFR § 261.33 |
| Satellite Accumulation Area (SAA) Limit for Solids | 1 kilogram | 40 CFR § 262.15 |
| Container Requirement | Must be in good condition, compatible with the waste, and kept closed. | 40 CFR § 262.15 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to its final treatment.
Step 1: Waste Identification and Segregation
-
Designate as Acutely Hazardous Waste: All solid waste, including the primary compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips), must be classified as acutely hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other laboratory waste streams, especially non-hazardous trash. It should be kept separate from other chemical wastes unless they are of a compatible hazard class.
Step 2: Waste Container Selection and Labeling
-
Choose an Appropriate Container: Utilize a designated, leak-proof container with a secure, sealable lid for the collection of solid waste. The container material must be compatible with the chemical.
-
Properly Label the Container: Immediately affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA Waste Code: P116
-
An indication of the hazards (e.g., "Toxic")
-
The name of the principal investigator and the laboratory location
-
The date when the first item of waste was placed in the container
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store in a Designated SAA: The labeled waste container should be stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.
-
Ensure Secure Storage: The SAA must be under the control of laboratory personnel. The waste container must be kept securely closed except when actively adding waste. To mitigate the risk of spills, place the primary waste container within a secondary containment bin.
Step 4: Arranging for Waste Collection and Disposal
-
Monitor Waste Volume: Keep track of the amount of waste in the container. Do not exceed the 1-kilogram limit for P-listed solid waste in the SAA.
-
Schedule a Pickup: Once the container is full, or as you approach the accumulation limit, schedule a waste pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Professional Disposal: Do not attempt to transport or dispose of the hazardous waste yourself. Disposal must be carried out by a licensed and approved waste disposal company.[4] Common disposal methods for toxic organic solids include high-temperature incineration, which effectively destroys toxic compounds, or secure landfilling in specially designed hazardous waste landfills.[5][6]
Experimental Protocol for Spill Management
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately evacuate the immediate vicinity of the spill. If the spill is significant, evacuate the entire laboratory and alert others in the area.
-
Notify a Supervisor and EH&S: Inform your laboratory supervisor and your institution's Environmental Health and Safety department.
-
Small Spill Cleanup (if trained):
-
If the spill is small and you are trained in hazardous spill cleanup procedures, you may proceed with caution.
-
Wear the appropriate PPE, including a respirator if necessary.
-
Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Use an appropriate absorbent material for any remaining dust or residue.
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as acutely hazardous waste.
-
-
Large Spill Response: For larger spills, or if you are not comfortable with the cleanup procedure, do not attempt to clean it up yourself. Wait for the trained emergency response team from your institution's EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4-Nitrophenyl)-3-thiosemicarbazide
Essential Safety and Handling Guide for 4-(4-Nitrophenyl)-3-thiosemicarbazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of the structurally related and hazardous compounds, thiosemicarbazide and nitrophenyl derivatives. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater toxicity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][3] | A face shield should be worn in addition to goggles when there is a significant risk of splashing. Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Gloves must be inspected for integrity before each use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves in accordance with laboratory and local regulations.[4] Wash and dry hands thoroughly after handling.[3][4] |
| Respiratory Protection | A NIOSH-approved full-face particle respirator (type N100) or a supplied-air respirator.[1][3] | Required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[3][4] Ensure proper fit and training before using a respirator.[2] |
| Protective Clothing | A lab coat or a full chemical-protective suit.[1][4] | Should be clean and available each day.[2] |
| Footwear | Closed-toe shoes, with the addition of boots for large-scale operations or spill response.[1] | --- |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe and effective use of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Keep the container tightly closed when not in use.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Store in a locked cabinet or room to restrict access.[4]
-
-
Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid the formation of dust.[3]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[3][4]
-
-
Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[3]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
A self-contained breathing apparatus should be used for response.[1]
-
-
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including unused compound, contaminated PPE, and cleaning materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Container Management:
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated and secure secondary containment area.
-
-
Professional Disposal:
Experimental Workflow
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
